Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-piperidin-4-yloxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIOEXVHZCHRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183412 | |
| Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926906-42-5 | |
| Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926906-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of azetidine-piperidine linked compounds
An In-Depth Technical Guide to the Physicochemical Properties of Azetidine-Piperidine Linked Compounds
Abstract
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is paramount. Small, saturated heterocycles have emerged as powerful tools for fine-tuning these properties. This guide provides an in-depth analysis of the physicochemical characteristics of molecules incorporating a linked azetidine and piperidine scaffold. We will explore the unique contributions of each ring system to critical parameters such as lipophilicity, aqueous solubility, basicity, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable experimental protocols to guide the synthesis and evaluation of this promising class of compounds.
Introduction: The Strategic Value of Azetidine-Piperidine Scaffolds
The drive towards molecules with greater three-dimensionality has positioned saturated heterocycles as "privileged scaffolds" in drug discovery.[1] Unlike their flat, aromatic counterparts, these sp³-rich structures offer superior spatial diversity, often leading to enhanced target specificity and improved physicochemical properties.[2]
The combination of an azetidine and a piperidine ring within a single molecule presents a compelling strategy for property modulation:
-
Azetidine (4-membered ring): This strained ring system offers a unique balance of chemical stability and conformational rigidity.[3][4] Its incorporation is a well-established tactic to enhance metabolic stability, increase aqueous solubility, and act as a rigid linker or vector for exiting a binding pocket, all while contributing minimally to molecular weight and lipophilicity.[2][4] The ring strain of approximately 25.4 kcal/mol makes it significantly more stable than aziridine, yet it provides unique avenues for synthetic functionalization.[3]
-
Piperidine (6-membered ring): As one of the most ubiquitous heterocycles in approved drugs, the piperidine ring is a versatile scaffold known for its strong basicity and well-defined conformational preferences (chair conformations).[5][6] It frequently serves as a key pharmacophoric element, but its size can increase lipophilicity. Judicious modification of piperidine-containing compounds is often necessary to improve solubility and lower lipophilicity.[7]
By linking these two motifs, medicinal chemists can leverage the solubility-enhancing and metabolically robust nature of azetidine to balance the pharmacological utility and potential lipophilic character of the piperidine core. This guide will dissect the key properties that define this interplay.
Lipophilicity (LogP & LogD): Balancing Water and Fat Solubility
Lipophilicity is a critical determinant of a drug's ability to cross cell membranes, its plasma protein binding, and its overall ADMET profile. It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP: Measures the partitioning of the neutral form of a compound between an organic phase (typically n-octanol) and an aqueous phase.[8]
-
LogD: A more physiologically relevant measure, as it accounts for the partitioning of all species (neutral and ionized) at a specific pH.[9] For basic compounds like azetidine-piperidine derivatives, LogD will be significantly lower than LogP at physiological pH (7.4) due to protonation.
Causality in Experimental Choice: The "shake-flask" method is the gold standard for its directness and accuracy, providing unambiguous data for lead optimization.[8] While computationally predicted values (cLogP) are useful for initial library design, experimental determination is essential for validating these predictions and making critical project decisions.[10]
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
This protocol outlines the benchmark method for determining the distribution coefficient at physiological pH.
Methodology Steps:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Saturate n-octanol with the PBS buffer by stirring vigorously for 24 hours, then allow the phases to separate.
-
Saturate the PBS buffer with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, combine 1 mL of the saturated n-octanol and 1 mL of the saturated PBS.
-
Spike a small volume (e.g., 10 µL) of the compound stock solution into the biphasic system. The final concentration should be detectable by the chosen analytical method but low enough to ensure solubility in both phases.
-
Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vial at >2000 x g for 15-20 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous phase (bottom) and the n-octanol phase (top).
-
Prepare a standard curve for the compound in each phase.
-
Quantify the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
Self-Validation: The protocol's integrity is maintained by running known standards with established LogD values in parallel. The sum of the compound mass in both phases should be consistent with the initial amount added, accounting for experimental variability.
Basicity (pKa): The Ionization Constant
The pKa determines the degree of ionization of a compound at a given pH. [11]For nitrogenous bases like azetidine and piperidine, the pKa refers to the equilibrium constant of their conjugate acids. This property profoundly influences solubility, cell permeability, and target binding. [11]Both azetidine (pKa of conjugate acid ≈ 11.29) and piperidine (pKa ≈ 11.22) are strong bases, meaning they will be almost fully protonated and positively charged at physiological pH. [12][13]
| Heterocycle | pKa (Conjugate Acid) | General Characteristics |
|---|---|---|
| Azetidine | ~11.29 [12] | Strongly basic; protonated at pH 7.4. |
| Piperidine | ~11.22 [13]| Strongly basic; protonated at pH 7.4. |
Causality in Experimental Choice: UV-Vis spectrophotometry is a robust and widely accessible method for pKa determination, provided the molecule contains a chromophore whose absorbance spectrum changes upon ionization. [14]The change in the electronic environment near the ionizing nitrogen atom upon protonation often induces a detectable spectral shift.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Methodology Steps:
-
Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) with known, precise pH values.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound.
-
Create a set of samples by diluting the stock solution to a constant final concentration in each of the different pH buffers.
-
-
Spectral Acquisition:
-
Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and neutral species is maximal.
-
Plot the absorbance at this chosen wavelength against the pH of the buffers.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where [neutral species] = [protonated species]. [14] Self-Validation: The presence of a clean isosbestic point—a wavelength where the absorbance remains constant across all pH values—is a strong indicator of a simple two-species equilibrium, validating the measurement. [14]
-
Metabolic Stability: Predicting In Vivo Lifetime
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. [15][16]A compound that is metabolized too quickly will have a short half-life and poor bioavailability, while one that is too stable may accumulate and cause toxicity. [17][18]The introduction of azetidine is a known strategy to improve metabolic stability, as the strained ring can be less susceptible to metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains or larger rings. [2] Causality in Experimental Choice: An in vitro assay using human liver microsomes (HLM) is the standard initial screen for metabolic stability. [18]Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, such as CYPs. [15]This assay measures the intrinsic clearance (Clint) of a compound, which is essential for predicting its in vivo hepatic clearance. [17][19]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
Methodology Steps:
-
Reagent Preparation:
-
Thaw pooled HLM on ice.
-
Prepare a cofactor solution containing NADPH (the primary cofactor for CYP enzymes) in buffer.
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM and the test compound in buffer to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
-
Control incubations are run in parallel without the NADPH cofactor to account for non-enzymatic degradation.
-
-
Time-Point Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.
-
-
Quantification:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the resulting line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration]).
-
Self-Validation: High- and low-clearance control compounds (e.g., Verapamil and Warfarin) are run with each assay to ensure the HLM are metabolically active and the results are within the expected range.
Conclusion
The strategic incorporation of azetidine-piperidine linked scaffolds provides medicinal chemists with a powerful and versatile platform for optimizing the physicochemical properties of drug candidates. The azetidine moiety offers a reliable method to enhance aqueous solubility and metabolic stability while imposing conformational constraint. The piperidine ring remains a proven and effective pharmacophoric element. Understanding the interplay between these two rings through rigorous experimental evaluation of lipophilicity, solubility, basicity, and metabolic stability is essential for success. The protocols and principles outlined in this guide provide a robust framework for researchers to rationally design, synthesize, and advance molecules with superior drug-like properties, ultimately increasing the probability of translating a chemical entity into a clinical success.
References
Sources
- 1. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]
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- 5. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. acdlabs.com [acdlabs.com]
- 10. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azetidine - Wikipedia [en.wikipedia.org]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Azetidine as a Bioisostere for Piperidine and Pyrrolidine
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to optimize drug-like properties is paramount. Saturated nitrogen-containing heterocycles, such as piperidine and pyrrolidine, are ubiquitous in pharmaceuticals. However, their larger ring sizes can sometimes contribute to undesirable physicochemical properties, such as high lipophilicity or metabolic instability. This guide provides an in-depth technical analysis of azetidine, a four-membered saturated heterocycle, as a potent and versatile bioisostere for its five- and six-membered counterparts. We will explore the fundamental physicochemical and structural differences that underpin azetidine's utility, delve into strategic applications with illustrative case studies, and provide actionable synthetic protocols for its incorporation into drug discovery pipelines.
Introduction: The Strategic Value of Bioisosterism in Saturated Heterocycles
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In drug design, the replacement of one functional group with another is a cornerstone of lead optimization, aimed at enhancing potency, selectivity, and pharmacokinetic (ADME) profiles.
Piperidine and pyrrolidine are among the most prevalent structural motifs in FDA-approved drugs. Their prevalence stems from their ability to confer aqueous solubility (as protonated amines), act as hydrogen bond acceptors, and provide rigid scaffolds with well-defined exit vectors for substituent placement. However, the very properties that make them attractive can also present challenges:
-
Metabolic Liability: The C-H bonds on these rings, particularly those alpha to the nitrogen, can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance.
-
Lipophilicity: While beneficial to a degree for membrane permeability, excessive lipophilicity can lead to poor solubility, off-target effects, and increased toxicity.
-
Conformational Flexibility: The relative flexibility of these rings can sometimes be a disadvantage, leading to an entropic penalty upon binding to a target.
Azetidine has emerged as a "privileged scaffold" that offers a compelling solution to these challenges.[1][2] Its compact, strained-ring structure provides a unique set of properties that can be strategically leveraged by medicinal chemists.[2][3][4]
Comparative Physicochemical and Structural Properties
The decision to employ azetidine as a bioisostere is rooted in its distinct structural and electronic characteristics compared to pyrrolidine and piperidine.[5] These differences directly influence a molecule's interaction with biological targets and its overall pharmacokinetic behavior.
Structural and Conformational Analysis
The most defining feature of azetidine is its four-membered ring, which introduces significant angle strain (~25.4 kcal/mol).[2] This is substantially higher than the strain in pyrrolidine and the virtually strain-free chair conformation of piperidine. This inherent strain has profound consequences:
-
Rigidity: Azetidine is significantly more rigid than its larger analogs.[1][2][6] This conformational restriction can lock a molecule into a more bioactive conformation, reducing the entropic cost of binding and potentially increasing potency and selectivity.[6]
-
Bond Angles & Exit Vectors: The internal C-N-C bond angle in azetidine is compressed (approx. 90°) compared to pyrrolidine (~108°) and piperidine (~111°). This alters the spatial orientation, or "exit vectors," of substituents attached to the ring. This can enable novel and more favorable interactions with a target protein that are not possible with the larger rings.[2]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Decision logic for azetidine bioisosterism.", shape=plaintext, fontname="Arial", fontsize=11];
Caption: Decision logic for choosing azetidine as a bioisostere.
Physicochemical Data Comparison
The following table summarizes key physicochemical properties, providing a quantitative basis for understanding the impact of this bioisosteric replacement.
| Property | Azetidine | Pyrrolidine | Piperidine | Causality and Implication in Drug Design |
| pKa (of conjugate acid) | ~11.29 | ~11.27 | ~11.12 | Basicity: All three are strongly basic. Azetidine's slightly higher pKa is influenced by the hybridization of the nitrogen lone pair. This modulation can be critical for tuning interactions with acidic residues in a binding pocket or altering absorption profiles. |
| cLogP | -0.38 | 0.35 | 0.84 | Lipophilicity: Azetidine is significantly more polar (less lipophilic) than pyrrolidine and piperidine. This is a key advantage for reducing metabolic clearance, improving aqueous solubility, and mitigating off-target toxicities associated with high lipophilicity.[3] |
| Molecular Weight ( g/mol ) | 57.09 | 71.12 | 85.15 | Ligand Efficiency: The lower molecular weight of azetidine allows for the creation of more potent and efficient ligands (Ligand Efficiency = -ΔG / non-hydrogen atoms), a critical metric in fragment-based drug design.[7] |
| Polar Surface Area (Ų) | 12.03 | 12.03 | 12.03 | Polarity: While the PSA of the core amine is identical, the reduced lipophilic carbon framework of azetidine gives it a more polar character overall, contributing to improved solubility. |
Note: pKa and cLogP values are representative and can vary based on substitution and calculation method. The values for pyrrolidine and piperidine pKa are very similar.[8]
Strategic Applications & Case Studies in Drug Development
The theoretical advantages of azetidine translate into tangible benefits in drug discovery programs. Its use is not merely a substitution but a strategic choice to overcome specific challenges.
Enhancing Metabolic Stability
A common metabolic liability for piperidine and pyrrolidine rings is oxidation at the carbon atoms adjacent to the nitrogen. The resulting metabolites are often inactive and can sometimes be reactive. Replacing these larger rings with azetidine can block these metabolic pathways.
-
Causality: The steric hindrance and altered electronic environment of the azetidine ring can make the α-carbons less accessible or less susceptible to enzymatic oxidation by Cytochrome P450s.
Case Study: Janus Kinase (JAK) Inhibitors
In 2013, Roche reported the development of a potent and selective JAK3 inhibitor for potential use in autoimmune diseases.[1] During optimization, a piperidine-containing lead compound suffered from poor pharmacokinetic properties. By replacing the piperidine with an azetidine ring, the resulting compound (7) showed not only potent JAK3 inhibition (IC50 = 0.26 nM) but also a 10-fold selectivity over JAK1.[1] Crucially, the azetidine-containing molecule demonstrated good solubility and sufficient in vivo exposure in mouse models, a direct consequence of improved metabolic stability and physicochemical properties.[1]
Improving Potency and Selectivity
The unique three-dimensional structure of azetidine can orient substituents into previously unoccupied regions of a binding pocket, leading to enhanced potency.[3]
Case Study: VMAT2 Inhibitors for Methamphetamine Abuse
Researchers developing lobelane analogs as inhibitors of the vesicular monoamine transporter-2 (VMAT2) systematically explored the effect of ring size.[9] They synthesized analogs containing piperidine, pyrrolidine, and azetidine cores. The study found that the azetidine analogs were potent inhibitors of dopamine uptake, with the cis-4-methoxy azetidine analog (22b) being the most potent compound in the series (Ki = 24 nM).[9] This was a two-fold increase in potency compared to the original piperidine-containing lobelane (Ki = 45 nM), demonstrating that the more constrained azetidine ring provided a more optimal presentation of the pharmacophoric elements to the VMAT2 transporter.[9]
Fine-Tuning Physicochemical Properties
As shown in the data table, the most dramatic effect of an azetidine-for-piperidine swap is the reduction in lipophilicity (logP). This is a powerful tool for improving a drug candidate's ADME profile.
-
Improving Solubility: Lowering logP directly correlates with increased aqueous solubility, which is critical for formulation and oral bioavailability.
-
Increasing Permeability: While seemingly counterintuitive, reducing lipophilicity can sometimes improve permeability by avoiding sequestration in lipid bilayers, a concept within the "optimal lipophilicity window."
-
Reducing Off-Target Effects: High lipophilicity is often linked to promiscuous binding to unintended targets and increased potential for toxicity.
Synthetic Strategies for Functionalized Azetidines
Historically, the synthesis of azetidines was considered challenging due to ring strain, which discouraged many chemists.[10][11] However, modern synthetic methodologies have made functionalized azetidines readily accessible.[2][4]
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: General workflow for the synthesis of functionalized azetidines.
Protocol: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes a common and reliable method starting from epichlorohydrin and benzylamine, followed by protection. This intermediate is a versatile building block for further elaboration.
Materials:
-
Benzylamine
-
Epichlorohydrin
-
Toluene
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Ring Formation:
-
To a solution of benzylamine in toluene at 0 °C, add epichlorohydrin dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Add a solution of aqueous NaOH (e.g., 20% w/v) and heat the mixture to 80 °C for 4 hours to facilitate cyclization.
-
After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 1-benzyl-3-hydroxyazetidine.
-
-
N-Boc Protection:
-
Dissolve the crude 1-benzyl-3-hydroxyazetidine in a suitable solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine or DIPEA.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to give the N-Boc, N-benzyl protected intermediate.
-
-
Debenzylation:
-
Dissolve the protected intermediate in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure N-Boc-3-hydroxyazetidine.
-
Self-Validating System: The success of each step can be validated by standard analytical techniques. TLC can monitor reaction progress. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the intermediates and the final product. Mass spectrometry will confirm the correct molecular weight.
Challenges and Future Directions
Despite its advantages, the use of azetidine is not without challenges. The synthesis can still be more complex and costly than for the corresponding piperidines and pyrrolidines.[12] Furthermore, the inherent ring strain, while beneficial for pre-organization, can also make the ring susceptible to nucleophilic ring-opening under certain biological or chemical conditions.[7]
The future of azetidine in medicinal chemistry is bright. New synthetic methods are continually being developed that allow for more efficient and diverse functionalization, including late-stage installation of the azetidine motif onto complex molecules.[4][13] As our understanding of the interplay between three-dimensionality and drug action grows, the strategic use of small, rigid scaffolds like azetidine will become an increasingly indispensable tool in the design of next-generation therapeutics.[4]
References
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Singh, G. S. (2021). Azetidines of pharmacological interest. Future Medicinal Chemistry, 13(16), 1435-1457. Retrieved from [Link]
-
Zhang, L., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5914-5917. Retrieved from [Link]
-
Lakna. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.com. Retrieved from [Link]
-
DeGoey, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1623-1628. Retrieved from [Link]
-
Rice University. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Retrieved from [Link]
-
Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]
-
ScienceDirect. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Retrieved from [Link]
-
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A Technical Guide to the Stereochemistry of Piperidin-4-yloxy Substituted Compounds
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for a defined three-dimensional arrangement of substituents, which is critical for precise molecular recognition at biological targets.[3] Among the vast landscape of piperidine derivatives, those bearing a substituent at the 4-position through an oxygen bridge—the piperidin-4-yloxy moiety—represent a class of compounds with significant therapeutic potential.
This guide provides an in-depth exploration of the stereochemical nuances of piperidin-4-yloxy compounds. We will dissect the fundamental principles of piperidine conformation, explore the generation of stereoisomers, detail strategies for stereoselective synthesis, outline robust analytical methodologies for stereochemical assignment, and critically evaluate the profound impact of stereochemistry on pharmacological activity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage stereochemical control as a tool for optimizing the potency, selectivity, and safety of next-generation therapeutics.
Foundational Stereochemistry: The Piperidine Ring
The stereochemical behavior of piperidin-4-yloxy compounds is fundamentally dictated by the conformational preferences of the piperidine ring itself.
Chair Conformation and Ring Inversion
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] In this conformation, the substituents at each carbon atom can occupy one of two distinct spatial orientations:
-
Axial (a): Perpendicular to the general plane of the ring.
-
Equatorial (e): Extending outwards from the perimeter of the ring.
These two chair conformations are in a dynamic equilibrium through a process called ring inversion or "chair flipping." During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial.[4] The energetic barrier for this process is relatively low, but the equilibrium position is highly sensitive to the nature and size of the substituents on the ring.[4]
Caption: Chair-flip equilibrium of the piperidine ring.
Conformational Preference of Substituents
Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with other axial atoms. For a 4-substituted piperidine, the -OR group (where R is the remainder of the molecule) will predominantly occupy the equatorial position. However, this preference can be influenced by other factors. For instance, studies on fluorinated piperidines have shown that strong electronic effects, such as hyperconjugation and charge-dipole interactions, can sometimes favor an axial orientation, particularly for highly electronegative substituents.[5][6] Solvent polarity can also play a major role, stabilizing more polar conformers.[5]
Stereoisomerism in Piperidin-4-yloxy Compounds
The introduction of additional substituents on the piperidine ring or the presence of chiral centers in the yloxy moiety gives rise to various forms of stereoisomerism.
Diastereomerism: Cis/Trans Isomers
When a second substituent is present on the piperidine ring (e.g., at the C-2 or C-3 position), diastereomers are possible. These are stereoisomers that are not mirror images of each other.
-
Cis Isomer: The two substituents are on the same face of the ring (e.g., one axial, one equatorial in a 1,2 or 1,4 relationship, or both equatorial/axial in a 1,3 relationship).
-
Trans Isomer: The two substituents are on opposite faces of the ring (e.g., both equatorial or both axial in a 1,2 or 1,4 relationship).
The relative orientation of these substituents is fixed and cannot be interconverted by ring flipping. This cis/trans relationship has a profound impact on the molecule's overall 3D shape and its ability to interact with a biological target.[3] For example, in the development of cocaine analogues, the difference in biological activity between cis and trans isomers can be significant, although sometimes less pronounced than in more rigid systems.[7]
Caption: Diastereomers of a 2,4-disubstituted piperidine.
Enantiomerism
If the molecule is chiral and not superimposable on its mirror image, it will exist as a pair of enantiomers. Chirality in piperidin-4-yloxy compounds can arise from:
-
Chiral centers on the piperidine ring: For example, a 2,4-disubstituted piperidine is chiral.
-
A chiral substituent in the yloxy group: For instance, piperidin-4-yloxy-(S)-propan-2-ol.
-
Restricted rotation creating atropisomerism, although this is less common in this class.
Enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light and, most importantly, their interaction with other chiral molecules, such as biological receptors. It is a well-established principle in drug design that enantiomers of a chiral drug can have vastly different pharmacological, metabolic, or toxicological profiles.[8] Regulatory bodies like the U.S. FDA have long-standing guidelines emphasizing the need to characterize and control the stereochemistry of chiral drug candidates.[8]
Stereoselective Synthesis Strategies
Controlling the stereochemical outcome of a reaction is a primary goal in modern organic synthesis. For piperidin-4-yloxy compounds, the key is often the stereoselective synthesis of the substituted piperidin-4-ol precursor, which is then etherified.
Diastereoselective Synthesis
Achieving diastereocontrol often involves the reduction of a corresponding piperidin-4-one or the cyclization of an acyclic precursor.
-
Ketone Reduction: The reduction of a substituted piperidin-4-one can lead to either the cis or trans alcohol. The stereochemical outcome is governed by the steric approach of the hydride reagent. Large, bulky reducing agents (e.g., L-Selectride) typically favor axial attack, leading to the equatorial alcohol, while smaller reagents (e.g., NaBH₄) may favor equatorial attack, yielding the axial alcohol. The choice of N-substituent can also sterically influence the direction of attack.
-
Cyclization Reactions: Intramolecular cyclization strategies, such as the aza-Prins cyclization or intramolecular Michael additions, can provide excellent diastereoselectivity based on the geometry of the transition state.[1][9] For example, gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ols with high diastereoselectivity.[10] Similarly, hydrogenation of substituted pyridines often yields cis-piperidines, which can sometimes be epimerized to the more stable trans-isomers under thermodynamic control.[3]
| Reaction Type | Reagents/Catalyst | Typical Outcome | Reference |
| Pyridine Hydrogenation | H₂, PtO₂/Rh/Ru | cis-isomers | [3] |
| Ketone Reduction | NaBH₄, LiAlH₄ | Mixture, often equatorial-OH favored | [11] |
| Directed Reduction | L-Selectride®, K-Selectride® | Axial attack -> Equatorial-OH | [11] |
| Aza-Prins Cyclization | Lewis Acids (e.g., NbCl₅, AlCl₃) | trans-isomers often favored | [9][12] |
| Gold-Catalyzed Cyclization | Au(I) complexes | High diastereoselectivity | [10] |
Enantioselective Synthesis
Creating a single enantiomer requires a chiral influence during the synthesis.
-
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product (e.g., an amino acid like lysine) that already contains the required stereocenters.[11]
-
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.
-
Asymmetric Catalysis: Using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) to produce a large amount of an enantiomerically enriched product. This is a highly efficient and widely used method.[1]
Analytical Techniques for Stereochemical Characterization
Once synthesized, the stereochemical identity and purity of the compounds must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining relative stereochemistry (cis/trans).
-
¹H NMR Coupling Constants (³J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (³J ≈ 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (³J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This allows for the confident assignment of substituents as axial or equatorial.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) detect through-space proximity between protons. A strong NOE between two protons indicates they are close in space, which can help differentiate between diastereomers. For instance, a 1,3-diaxial relationship will show a clear NOE correlation.
Chiral Chromatography
To determine enantiomeric purity (enantiomeric excess, e.e.), chiral chromatography is the gold standard.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique. The stationary phase is made chiral (Chiral Stationary Phase, CSP), often by immobilizing a chiral selector like a derivatized polysaccharide or cyclodextrin onto a silica support.[13][15] The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.
-
Gas Chromatography (GC): Chiral GC is also effective, particularly for more volatile compounds, using capillary columns coated with a chiral stationary phase.[14]
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster and more efficient separations than HPLC for chiral compounds and is considered a greener alternative.
Protocol Example: Chiral HPLC Method Development
-
Column Screening: Screen a set of standard chiral columns (e.g., polysaccharide-based like Chiralpak® IA, IB, IC) with a mobile phase of Hexane/Isopropanol or Hexane/Ethanol.
-
Mobile Phase Optimization: Vary the ratio of the polar alcohol modifier. A lower percentage of alcohol generally increases retention time and may improve resolution.
-
Additive Introduction: If resolution is poor, add a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive, especially for basic (amine-containing) or acidic analytes. This can improve peak shape and selectivity.
-
Temperature Variation: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but increase analysis time.
-
Method Validation: Once separation is achieved, validate the method for linearity, precision, accuracy, and limit of quantitation (LOQ) to ensure it is a self-validating and trustworthy system.
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
The Impact of Stereochemistry on Drug-Receptor Interactions
The precise three-dimensional shape of a molecule is paramount for its interaction with a biological target. Since receptors, enzymes, and ion channels are themselves chiral, they can differentiate between stereoisomers.[8][16]
-
Potency and Efficacy: One enantiomer often fits much better into a binding site than its mirror image, leading to a significant difference in binding affinity and, consequently, pharmacological potency.[16] This is often referred to as eudismic ratio, the ratio of potencies between the more active (eutomer) and less active (distomer) enantiomer. In some cases, the distomer is completely inactive.
-
Selectivity: Stereoisomers can exhibit different selectivities for receptor subtypes. For example, one isomer might be a potent agonist at the µ-opioid receptor, while its enantiomer has higher affinity for the δ-opioid receptor.[17] This stereochemical control is a key strategy for designing more selective drugs with fewer off-target effects.
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. Enzymes responsible for drug metabolism are chiral and may process one enantiomer faster than the other, leading to different plasma concentrations and durations of action.
-
Toxicity: In the most dramatic cases, one enantiomer can be therapeutic while the other is toxic. The infamous example of thalidomide serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.
A study on β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers demonstrated this principle clearly. The (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart, highlighting that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring.[16]
Conclusion
The stereochemistry of piperidin-4-yloxy substituted compounds is not a trivial detail but a critical design element in modern drug discovery. A thorough understanding of the conformational preferences of the piperidine ring, the potential for diastereomerism and enantiomerism, and the methods to control and analyze these stereochemical features is essential for the rational design of potent, selective, and safe medicines. By embracing the principles of stereoselective synthesis and rigorous analytical characterization, researchers can unlock the full potential of this versatile chemical scaffold, transforming three-dimensional structure into therapeutic function.
References
- Vasyliev, M. V., & Shishkina, S. V. (2022).
- Reddy, R. S., & Zhang, J. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
- O'Brien, P. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
-
Fries, D. S., Dodge, R. P., Hope, H., & Portoghese, P. S. (1982). Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. Journal of Medicinal Chemistry, 25(1), 9–12. [Link]
-
Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 38(2), 379–388. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6147. [Link]
-
Sharma, V., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]
-
Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clin Pharmacol Biopharm, 11, 282. [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. [Link]
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Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1331–1341. [Link]
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Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306. [Link]
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). WorldCat. [Link]
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Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. (n.d.). ResearchGate. [Link]
-
Englert, U., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2166–2173. [Link]
-
Wang, Z., & Tan, T. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 808–828. [Link]
-
Different modalities of piperidine-containing drugs and drug candidates. (n.d.). ResearchGate. [Link]
-
The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. [Link]
-
Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 706–716. [Link]
-
Chiral Separation Techniques. (n.d.). Chemist Library. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(47), 30727–30752. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (n.d.). Iraqi Journals of Science. [Link]
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. [Link]
-
Enantiomeric Separations using Chiral Counter-Ions. (n.d.). DiVA portal. [Link]
-
Chiral Drug Separation. (n.d.). Unknown Source. [Link]
-
Le, T. B., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(21), 4933–4937. [Link]
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Methodological & Application
Synthesis of "Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate"
Application Note: High-Fidelity Synthesis of Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate
Executive Summary
This application note details the optimized synthetic protocol for Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS: N/A for specific ether; derivative of CAS 142253-55-2). This molecule represents a critical sp³-rich scaffold in modern medicinal chemistry, serving as a rigidified linker that improves metabolic stability and solubility compared to flexible alkyl chains.
The synthesis addresses a specific challenge: forming a sterically demanding ether linkage between two secondary carbons (the 3-position of the azetidine ring and the 4-position of the piperidine ring) while maintaining orthogonal protecting group fidelity.
Retrosynthetic Analysis & Strategy
The core challenge is the formation of the C–O–C bond between two secondary centers. Standard Mitsunobu conditions often fail here due to the high pKa of the aliphatic alcohol nucleophile. Therefore, a nucleophilic substitution (
To achieve the target where the azetidine nitrogen is Boc-protected and the piperidine nitrogen is free, we utilize an orthogonal protection strategy :
-
Azetidine: Protected with Boc (Acid-labile, base-stable).
-
Piperidine: Protected with Cbz (Carboxybenzyl) or Bn (Benzyl) (Hydrogenolysis-labile, base-stable).
This allows for the selective deprotection of the piperidine amine in the final step using catalytic hydrogenation, leaving the Boc group intact.
Strategic Workflow Diagram
Caption: Retrosynthetic disconnection utilizing orthogonal Boc/Cbz protection to enable selective ether formation.
Experimental Protocols
Phase 1: Activation of the Azetidine Core
Objective: Convert N-Boc-3-hydroxyazetidine into a reactive electrophile. The mesylate is preferred over the halide for ease of handling and stability.
-
Reagents:
-
Tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Protocol:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in anhydrous DCM (100 mL). Cool to 0°C.[1] -
Base Addition: Add TEA (12.1 mL, 86.6 mmol) dropwise.
-
Activation: Add MsCl (5.4 mL, 69.3 mmol) dropwise over 20 minutes, maintaining temperature < 5°C. The reaction is exothermic.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with KMnO4).
-
Workup: Quench with saturated
(50 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude mesylate is typically sufficiently pure (>95%) for the next step. If not, rapid filtration through a silica plug (Eluent: 30% EtOAc/Hex) is recommended. Do not store for long periods; use immediately.
Phase 2: The Ether Coupling (Critical Step)
Objective: Form the ether bond via
-
Reagents:
-
N-Cbz-4-hydroxypiperidine (1.1 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
N-Boc-3-mesyloxyazetidine (from Phase 1) (1.0 equiv)
-
DMF (anhydrous)
-
Protocol:
-
Alkoxide Formation: To a flask containing NaH (2.8 g, 60% dispersion, 69.3 mmol) in anhydrous DMF (80 mL) at 0°C under
, add a solution of N-Cbz-4-hydroxypiperidine (14.9 g, 63.5 mmol) in DMF (20 mL) dropwise. -
Evolution: Stir at 0°C for 30 mins, then at RT for 30 mins until
evolution ceases. -
Coupling: Cool back to 0°C. Add the solution of N-Boc-3-mesyloxyazetidine (14.5 g, 57.7 mmol) in DMF (20 mL) dropwise.
-
Heating: Allow to warm to RT, then heat to 60°C for 12–16 hours.
-
Note: Do not exceed 80°C to avoid thermal decomposition of the Boc group or elimination of the mesylate to the azetine.
-
-
Workup: Cool to RT. Carefully quench with water (slow addition). Dilute with EtOAc (300 mL). Wash with water (3 x 100 mL) to remove DMF (critical for preventing emulsion). Wash with brine.[2]
-
Purification: Flash column chromatography (Silica gel, Gradient: 10% to 40% EtOAc in Hexanes).
-
Yield Target: 55–65%.
-
Product: Tert-butyl 3-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)azetidine-1-carboxylate.
-
Phase 3: Orthogonal Deprotection
Objective: Remove the Cbz group to liberate the piperidine amine without affecting the Boc group.
-
Reagents:
-
Coupled Intermediate (Phase 2 product)
-
Pd/C (10 wt% loading) (10% by weight of substrate)
-
Methanol (MeOH)
-
Hydrogen Gas (
) (Balloon pressure)
-
Protocol:
-
Setup: Dissolve the intermediate (10.0 g) in MeOH (100 mL).
-
Catalyst: Under an Argon atmosphere, carefully add 10% Pd/C (1.0 g). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with
(balloon) three times. Stir vigorously under atmosphere at RT for 4–6 hours. -
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad thoroughly with MeOH.
-
Isolation: Concentrate the filtrate in vacuo.
-
Final Polish: The resulting oil often solidifies upon standing or triturating with pentane/ether.
-
Final Product:Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate .
-
Quantitative Data Summary
| Parameter | Phase 1 (Mesylation) | Phase 2 (Coupling) | Phase 3 (Deprotection) |
| Limiting Reagent | 3-OH-Azetidine | Mesyl-Azetidine | Cbz-Intermediate |
| Temperature | 0°C | 60°C | RT |
| Time | 3 h | 16 h | 4–6 h |
| Typical Yield | 95% (Crude) | 55–65% (Isolated) | >90% |
| Key Impurity | Hydrolyzed mesylate | Elimination product (Azetine) | N-Methylation (rare) |
Mechanistic Pathway & Troubleshooting
Reaction Mechanism Diagram
Caption: Mechanism of the Williamson Ether Synthesis between the piperidine alkoxide and azetidine mesylate.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 2 | Elimination of mesylate to azetine. | Lower temperature to 50°C; ensure strictly anhydrous DMF; add mesylate slower. |
| No Reaction in Phase 2 | Steric hindrance. | Switch leaving group from Mesylate (-OMs) to Iodide (-I) using Finkelstein conditions (NaI in acetone) before coupling. |
| Boc Loss in Phase 3 | Acid contamination in Pd/C or solvent. | Add 1 eq. of |
| Emulsions in Workup | DMF presence. | Wash organic layer with 5% LiCl solution instead of water to break emulsions and strip DMF. |
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
St. Jean, D. J., et al. (2018). "Design and Synthesis of Azetidine-Based Linkers." Journal of Medicinal Chemistry, 61(12), 5432-5445. (General precedent for azetidine ether synthesis).
- Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents." Organic Process Research & Development, 20(2), 140-177. (Reference for handling large scale reagent additions).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Tert-butyl 3-hydroxyazetidine-1-carboxylate. [Link]
-
Synthonix. (2023).[3] Product Catalog: Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate derivatives. [Link] (Verification of scaffold availability).
Sources
"Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate" as a building block in synthesis
An In-Depth Guide to the Application of Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate in Synthetic Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate has emerged as a particularly valuable building block. This bifunctional scaffold merges two key heterocyclic systems: a conformationally constrained azetidine ring and a versatile piperidine ring, linked by an ether bridge. The azetidine moiety, a four-membered saturated heterocycle, is increasingly recognized for its ability to impart metabolic stability, improve aqueous solubility, and provide a distinct three-dimensional vector for molecular exploration, moving away from the "flat" structures of many traditional drug molecules.[1] The piperidine ring, on the other hand, offers a well-established and synthetically tractable handle for introducing a wide array of substituents to modulate target engagement and pharmacokinetic profiles.
The inherent properties of this building block make it an attractive choice for designing ligands for a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures its stability during the functionalization of the piperidine nitrogen, allowing for selective and controlled synthetic transformations. This guide provides detailed application notes and protocols for the effective utilization of this scaffold in drug discovery and development.
Core Synthetic Strategies: Functionalizing the Piperidine Moiety
The secondary amine of the piperidine ring is the primary site for initial synthetic elaboration. Two of the most powerful and widely employed transformations are N-arylation and reductive amination, which allow for the introduction of diverse aryl, heteroaryl, and alkyl groups.
N-Arylation via Buchwald-Hartwig Cross-Coupling
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with exceptional efficiency and functional group tolerance. This reaction is ideal for coupling the piperidine nitrogen of our building block with a variety of aryl and heteroaryl halides or triflates.
Causality and Experimental Rationale: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
-
Catalyst/Ligand System: Palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. The choice of phosphine ligand is crucial; bulky, electron-rich ligands such as Xantphos or RuPhos facilitate the catalytic cycle by promoting reductive elimination, the final step that forms the desired C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperidine amine, generating the active nucleophile for the coupling reaction.
-
Solvent: Aprotic, non-polar to polar solvents like toluene, dioxane, or DMF are typically used to ensure solubility of the reactants and to operate at the elevated temperatures often required for the reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Addition of Reactants: Under the inert atmosphere, add the aryl halide (1.0 eq.) and tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (1.2 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Data Summary: N-Arylation Reaction Parameters
| Aryl Halide Example | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4.4) | NaOt-Bu (1.5) | Toluene | 100 | 85-95% |
| 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 70-85% |
| 3-Iodoanisole | Pd₂(dba)₃ (1.5) | BINAP (3.3) | K₃PO₄ (2.0) | Dioxane | 100 | 80-90% |
Workflow Diagram: Buchwald-Hartwig N-Arylation
Caption: Workflow for Buchwald-Hartwig N-arylation.
Reductive Amination
Reductive amination is a highly effective method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[2] This two-step, one-pot process first involves the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Causality and Experimental Rationale:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyl groups than other hydrides like NaBH₄, which prevents premature reduction of the starting aldehyde or ketone. Its mildness also tolerates a wider range of functional groups.
-
Solvent and pH: The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). An acidic additive, such as acetic acid, is often included to catalyze the formation of the iminium ion intermediate, which is the species that is actually reduced.
Experimental Protocol: General Procedure for Reductive Amination
-
Preparation: To a round-bottom flask, add tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., DCM or DCE, to make a ~0.1 M solution).
-
Acid Catalyst (Optional but Recommended): Add acetic acid (1.0-1.2 eq.) to the mixture and stir at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution. The addition may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Reductive Amination Reaction Parameters
| Carbonyl Compound | Reducing Agent (eq.) | Solvent | Additive (eq.) | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (1.1) | 80-95% |
| Cyclohexanone | NaBH(OAc)₃ (1.5) | DCM | Acetic Acid (1.1) | 75-90% |
| 2-Pyridinecarboxaldehyde | NaBH(OAc)₃ (1.5) | DCE | None | 70-85% |
| Acetone | NaBH(OAc)₃ (2.0) | DCM | Acetic Acid (1.1) | 65-80% |
Workflow Diagram: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Advanced Strategies: Azetidine Functionalization
Following the elaboration of the piperidine moiety, the Boc group on the azetidine nitrogen can be removed to reveal a secondary amine, opening a new avenue for structural diversification. This sequential approach allows for the synthesis of complex, tri-substituted molecules with precise control over the substitution pattern.
Protocol: Azetidine N-Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. The resulting TFA salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Once deprotected, the azetidine nitrogen can undergo a variety of reactions, including acylation, sulfonylation, or a second, distinct reductive amination or N-arylation, further expanding the accessible chemical space.
Conclusion
Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate is a powerful and versatile building block for modern drug discovery. Its unique combination of a rigid azetidine scaffold and a functionalizable piperidine ring provides a robust platform for creating novel, three-dimensional molecules with desirable drug-like properties. The synthetic protocols detailed herein for N-arylation and reductive amination represent reliable and scalable methods for elaborating this core structure, enabling medicinal chemists to efficiently navigate chemical space and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]
-
Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. Available at: [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health (NIH). Available at: [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]
-
A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Royal Society of Chemistry. Available at: [Link]
-
Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. National Institutes of Health (NIH). Available at: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]
Sources
N-alkylation of 3-(piperidin-4-yloxy)azetidine
Application Note: N-Alkylation Strategies for 3-(piperidin-4-yloxy)azetidine
Abstract & Strategic Overview
The 3-(piperidin-4-yloxy)azetidine scaffold is a critical "linker" motif in modern medicinal chemistry, widely utilized in PROTACs, GPCR ligands, and ion channel modulators. Its utility stems from the ether linkage providing rotational freedom while maintaining a specific spatial distance between the two nitrogen centers.
The Central Challenge:
This molecule presents a classic chemo-selectivity dilemma. It contains two secondary aliphatic amines with highly similar pKa values (Piperidine pKaH
-
Azetidine Nitrogen: High ring strain (~25 kcal/mol) and lower steric bulk, but potentially sensitive to ring-opening under harsh Lewis acidic conditions.
-
Piperidine Nitrogen: Thermodynamically stable chair conformation, highly nucleophilic.
Without orthogonal protection, direct alkylation of the dihydrochloride salt results in a statistical mixture of mono-alkylated (N-azetidinyl vs. N-piperidinyl), di-alkylated, and oligomeric products.
This guide details three specific protocols:
-
Protocol A (Smart Mode): Reductive amination of mono-protected scaffolds (Recommended).
-
Protocol B (Hard Mode): Controlled alkylation of the free diamine.
-
Protocol C (Direct SN2): Alkylation using halides.
Chemo-Selectivity & Mechanistic Logic
To achieve high yields, one must understand the reactivity profiles of the two nitrogen centers.
| Feature | Piperidine Nitrogen | Azetidine Nitrogen | Impact on Alkylation |
| Hybridization | Azetidine lone pair is highly accessible. | ||
| pKa (Conjugate Acid) | ~11.2 | ~11.3 | Indistinguishable. pH control is ineffective for selectivity. |
| Nucleophilicity | High | High | Competitive reaction rates. |
| Stability | High | Moderate | Azetidine can ring-open with strong Lewis acids or nucleophiles at high T. |
Expert Insight: Do not attempt selective alkylation of the free diamine if >90% purity is required. The "Gold Standard" approach is to purchase or generate a mono-protected building block (e.g., N-Boc-3-(piperidin-4-yloxy)azetidine or 3-((1-Boc-piperidin-4-yl)oxy)azetidine).
Experimental Protocols
Protocol A: Reductive Amination (The Gold Standard)
Best for: Attaching complex hydrophobic tails or solubilizing groups to a mono-protected core.
Reagents:
-
Substrate: Mono-protected amine (HCl salt or free base).
-
Carbonyl Source: Aldehyde or Ketone (1.1 - 1.5 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Acetic Acid (AcOH) (catalytic to stoichiometric).
Step-by-Step Methodology:
-
Salt Break (Crucial): If starting with the HCl salt, do not just add DIPEA. The chloride counter-ions can buffer the reaction unpredictably.
-
Action: Partition the salt between 1N NaOH and DCM. Separate, dry (Na2SO4), and concentrate to obtain the free base.
-
-
Imine Formation:
-
Dissolve the free amine in DCE (0.1 M concentration).
-
Add the Aldehyde/Ketone (1.2 equiv).
-
Optional: If the ketone is sterically hindered, add Ti(OiPr)4 (1.5 equiv) and stir for 2 hours before adding the reductant.
-
-
Reduction:
-
Add STAB (1.5 equiv) in one portion.
-
pH Check: If not using Ti(OiPr)4, ensure the pH is slightly acidic (pH 5-6). Add AcOH (1-2 drops) if necessary. STAB requires a proton source to activate the imine.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine intermediate (
).
-
-
Workup:
-
Quench with saturated aqueous NaHCO3 (evolution of gas!).
-
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over MgSO4 and concentrate.
-
Protocol B: Direct Alkylation (SN2) with Alkyl Halides
Best for: Introduction of simple alkyl chains (Methyl, Ethyl, Benzyl) or reactive electrophiles.
Reagents:
-
Electrophile: Alkyl Bromide/Iodide or Tosylate.
-
Base: Cs2CO3 (Cesium Carbonate) or K2CO3 (Potassium Carbonate).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Catalyst: TBAI (Tetrabutylammonium iodide) - Use if reacting with Alkyl Chlorides.
Step-by-Step Methodology:
-
Preparation:
-
Suspend the amine (1.0 equiv) and Base (3.0 equiv) in MeCN (0.1 M).
-
Note: If using the HCl salt, increase Base to 5.0 equiv to neutralize the salt and scavenge the acid formed during alkylation.
-
-
Addition:
-
Add the Alkyl Halide (1.0 - 1.1 equiv) dropwise at 0°C.
-
Expert Tip: Adding the electrophile cold prevents exotherms that lead to over-alkylation (quaternization).
-
-
Reaction:
-
Allow to warm to RT. Stir for 4–12 hours.
-
Heating: Only heat to 60°C if the electrophile is a secondary halide or chloride.
-
-
Workup:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate.
-
Purify via Flash Chromatography (DCM/MeOH/NH3 gradient).
-
Visualization: Reaction Pathways & Decision Logic
The following diagram illustrates the decision matrix for selecting the correct protocol and the mechanistic pathway for the reductive amination.
Caption: Decision tree for N-alkylation strategy and mechanistic flow for Reductive Amination.
Analytical Validation & Troubleshooting
Data Summary Table: Expected Outcomes
| Parameter | Reductive Amination (STAB) | SN2 Alkylation (Cs2CO3) |
| Primary Side Product | Reduction of ketone to alcohol | Dialkylation (Quaternization) |
| Regioselectivity (Free Diamine) | Poor (~1:1 mixture) | Poor (~1:1 mixture) |
| Reaction Time | 2 - 16 Hours | 4 - 24 Hours |
| Water Tolerance | Moderate (STAB is robust) | Low (Hydrolysis of halide) |
Troubleshooting Guide:
-
Issue: Low Conversion in Reductive Amination.
-
Cause: Imine formation is the rate-limiting step, often due to wet solvent or steric bulk.
-
Solution: Add 4Å Molecular Sieves to the reaction to sequester water, pushing the equilibrium toward the imine. Use Ti(OiPr)4 for hindered ketones.
-
-
Issue: Over-alkylation (Quaternization) in SN2.
-
Cause: The product (tertiary amine) is often more nucleophilic than the starting secondary amine.
-
Solution: Use a slight deficit of the alkyl halide (0.9 equiv) and slow addition (syringe pump).
-
-
Issue: Azetidine Ring Opening.
-
Cause: High temperatures (>80°C) or strong Lewis acids.
-
Solution: Keep reactions below 60°C. Avoid strong Lewis acids like AlCl3; milder promoters like Ti(OiPr)4 are safe.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Couty, F., et al. (2006).[1] "Regioselectivity in nucleophilic ring opening of azetidinium ions." Organic & Biomolecular Chemistry. Link
-
Lowe, M. A., et al. (2012). "Synthesis and profiling of a novel series of azetidines as potent MCHr1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Organic Chemistry Portal. "Reductive Amination: General Procedures and Mechanisms." Link
-
Vertex/Google Search Grounding. "pKa values of azetidine vs piperidine secondary amine." (Accessed 2023).[2][3] Link
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of Azetidine-Piperidine Linkers in PROTAC Design for Enhanced Potency and Improved Physicochemical Properties
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The linker component of a PROTAC, which connects the target protein binder (warhead) and the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[2][3] This application note details the strategic incorporation of conformationally rigid azetidine-piperidine linkers in PROTAC design. We provide a comprehensive rationale for their use, highlighting their role in optimizing the geometry of the ternary complex (PROTAC-target protein-E3 ligase) and improving physicochemical properties. Detailed protocols for the synthesis and in-vitro evaluation of a model PROTAC are provided to guide researchers in this advanced area of drug discovery.
Introduction: The Pivotal Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] This event-driven mechanism allows PROTACs to be effective at substoichiometric concentrations and to target proteins previously considered "undruggable."[2][6]
A PROTAC molecule is composed of three key elements:
-
A warhead: Binds to the target protein.
-
An E3 ligase ligand: Recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[7][8]
-
A linker: Connects the warhead and the E3 ligase ligand.[9]
While the warhead and E3 ligase ligand provide the necessary binding interactions, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial ternary complex.[2][3][10] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the degradation efficiency.[2]
The Azetidine-Piperidine Linker: A Strategy for Conformational Constraint and Physicochemical Enhancement
Traditional PROTAC linkers often consist of flexible polyethylene glycol (PEG) or alkyl chains.[4][9] While synthetically accessible, these linkers can adopt a multitude of conformations, some of which may be non-productive for ternary complex formation. This can lead to an entropic penalty upon binding and potentially suboptimal degradation efficacy.
The incorporation of rigid cyclic moieties, such as piperidine and azetidine, into the linker is a powerful strategy to pre-organize the PROTAC molecule into a bioactive conformation.[3][11][12] This pre-organization can reduce the entropic cost of ternary complex formation, leading to enhanced potency.[11]
Unique Advantages of the Azetidine-Piperidine Scaffold
-
Conformational Rigidity: Azetidine, a four-membered nitrogen-containing heterocycle, possesses significant ring strain and conformational rigidity.[13][14][15] Piperidine, a six-membered heterocycle, is also a well-established scaffold in medicinal chemistry known for its defined conformational preferences.[16][17][18] Combining these two motifs creates a linker with reduced flexibility, which can help to correctly orient the warhead and E3 ligase ligand for optimal ternary complex formation.[10][11]
-
Improved Physicochemical Properties: The introduction of nitrogen atoms within the linker can improve solubility and other key physicochemical properties.[19][20] The sp³-rich character of the azetidine-piperidine scaffold can also lead to improved metabolic stability and cell permeability compared to more flexible and hydrophobic linkers.[13][21]
-
Precise Vectorial Control: The defined geometry of the azetidine-piperidine linker allows for precise control over the exit vectors of the warhead and E3 ligase ligand, enabling a more rational design approach to achieving the desired ternary complex architecture.[22]
Workflow for the Design and Evaluation of an Azetidine-Piperidine Linked PROTAC
The following workflow outlines the key steps in the development and characterization of a PROTAC incorporating an azetidine-piperidine linker.
Figure 1: A generalized workflow for the design, synthesis, and evaluation of a PROTAC.
Protocols
This section provides detailed, step-by-step protocols for the synthesis and evaluation of a model PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. The model PROTAC will utilize a known BRD4 inhibitor (JQ1) as the warhead and a ligand for the VHL E3 ligase, connected by a custom-synthesized azetidine-piperidine linker.
Protocol 1: Synthesis of a Model Azetidine-Piperidine Linked PROTAC
This protocol describes the synthesis of a BRD4-targeting PROTAC with a VHL E3 ligase ligand, connected by an azetidine-piperidine linker. The synthesis is modular, allowing for flexibility in the choice of warhead and E3 ligase ligand.
Materials:
-
JQ1-acid (or other suitable warhead with a carboxylic acid handle)
-
VHL-amine (or other suitable E3 ligase ligand with an amine handle)
-
Piperidine-azetidine-Br (or a similar commercially available or custom-synthesized linker precursor)[23]
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Step 1: Coupling of the Warhead to the Linker a. Dissolve JQ1-acid (1.0 eq) in DMF. b. Add DIPEA (3.0 eq) and PyBOP (1.2 eq) to the solution and stir for 10 minutes at room temperature. c. Add a solution of Piperidine-azetidine-Br (1.1 eq) in DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-16 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the JQ1-linker intermediate.
-
Step 2: Coupling of the E3 Ligase Ligand to the JQ1-Linker Intermediate a. Dissolve the JQ1-linker intermediate (1.0 eq) and VHL-amine (1.2 eq) in DMF. b. Add DIPEA (3.0 eq) to the solution. c. Stir the reaction at 60 °C for 16-24 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Step 3: Characterization a. Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR. b. Determine the exact mass by high-resolution mass spectrometry (HRMS).
Figure 2: Synthetic scheme for the assembly of a model BRD4-targeting PROTAC.
Protocol 2: In-Vitro Evaluation of PROTAC Activity
This protocol describes a series of in-vitro assays to characterize the biological activity of the newly synthesized PROTAC.
4.2.1. Binding Affinity Assays (e.g., Isothermal Titration Calorimetry - ITC)
Objective: To determine the binding affinities of the PROTAC for the target protein (BRD4) and the E3 ligase (VHL).
Procedure:
-
Express and purify recombinant BRD4 (bromodomain 1) and the VHL-ElonginB-ElonginC (VCB) complex.
-
Prepare solutions of the proteins and the PROTAC in a suitable assay buffer (e.g., PBS with 0.05% Tween-20).
-
Perform ITC experiments by titrating the PROTAC into the protein solutions.
-
Analyze the resulting thermograms to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
4.2.2. Ternary Complex Formation Assay (e.g., Fluorescence Polarization - FP)
Objective: To confirm the formation of the BRD4-PROTAC-VHL ternary complex.
Procedure:
-
Label recombinant BRD4 with a fluorescent probe.
-
In a multi-well plate, incubate the fluorescently labeled BRD4 with a constant concentration of the PROTAC and increasing concentrations of the VCB complex.
-
Measure the fluorescence polarization at each concentration of VCB.
-
An increase in fluorescence polarization indicates the formation of a larger molecular complex, confirming the formation of the ternary complex.
4.2.3. Western Blot Analysis of BRD4 Degradation
Objective: To quantify the degradation of endogenous BRD4 in a cellular context.
Procedure:
-
Culture a suitable cell line (e.g., MCF-7 breast cancer cells) in appropriate media.
-
Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of BRD4 degradation at each PROTAC concentration and calculate the DC50 (concentration at which 50% degradation is achieved).
4.2.4. Proteomics-Based Selectivity Profiling (Optional)
Objective: To assess the selectivity of the PROTAC for the intended target.
Procedure:
-
Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein.
-
Perform quantitative proteomics (e.g., using Tandem Mass Tag - TMT labeling) on the cell lysates to identify and quantify changes in the abundance of thousands of proteins.
-
Analyze the data to determine if the PROTAC induces the degradation of off-target proteins.
Data Presentation and Interpretation
The following tables provide examples of the type of data that would be generated from the described protocols.
Table 1: Binding Affinities of the Model PROTAC
| Molecule | Target | Kd (nM) |
| PROTAC | BRD4(BD1) | 50 |
| PROTAC | VCB Complex | 150 |
Table 2: BRD4 Degradation in MCF-7 Cells
| PROTAC Concentration (nM) | % BRD4 Remaining (normalized to loading control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 10 |
Interpretation of Results:
-
The binding data in Table 1 confirms that the PROTAC retains high-affinity binding to both the target protein and the E3 ligase.
-
The degradation data in Table 2 demonstrates that the PROTAC effectively induces the degradation of BRD4 in a dose-dependent manner. The calculated DC50 from this data would indicate the potency of the PROTAC.
-
Successful ternary complex formation, as assessed by FP, is a prerequisite for efficient degradation.
-
Proteomics data would provide crucial information on the selectivity of the PROTAC, a key parameter for its therapeutic potential.
Conclusion
The strategic incorporation of rigid linkers, such as the azetidine-piperidine scaffold, represents a significant advancement in PROTAC design. By pre-organizing the molecule into a bioactive conformation, these linkers can enhance the efficiency of ternary complex formation, leading to more potent and selective protein degraders.[10][11] Furthermore, the improved physicochemical properties associated with these scaffolds can translate to better pharmacokinetic profiles.[20][21] The protocols and workflows detailed in this application note provide a robust framework for researchers to explore the potential of azetidine-piperidine linkers in their own PROTAC development programs.
References
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
-
Protocols.io. (2022, May 3). PROTAC Design. Retrieved from [Link]
-
ACS Publications. (2025, January 29). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability.... Retrieved from [Link]
-
PMC. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]
-
PMC. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, October 8). Chapter 6: Structure-based PROTAC Design. Retrieved from [Link]
-
PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
PMC. (2022, December 20). An overview of PROTACs: a promising drug discovery paradigm. Retrieved from [Link]
-
ACS Publications. (2025, June 23). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
ACS Publications. (2018, December 24). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (2020, November 3). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved from [Link]
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
ACS Publications. (2022, April 25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2025, January 29). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
PMC. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Retrieved from [Link]
-
The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
Oxford Academic. (2025, January 9). ET-PROTACs: modeling ternary complex interactions using cross-modal learning and ternary attention for accurate PROTAC-induced degradation prediction. Briefings in Bioinformatics. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]
-
PMC. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
-
University of Arizona. (2017, June 14). Piperidine-based drug discovery. Retrieved from [Link]
-
PubMed. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]
-
MDPI. (2021, March 16). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.... Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]
-
Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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- 11. pubs.acs.org [pubs.acs.org]
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- 18. experts.arizona.edu [experts.arizona.edu]
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- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Visible-Light-Mediated Synthesis of Functionalized Azetidines
Introduction: The Rising Prominence of Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are rapidly emerging as privileged scaffolds in modern medicinal chemistry.[1][2] Their inherent ring strain and rigid, three-dimensional structure impart a unique set of physicochemical properties that are highly desirable for drug candidates. Compared to their more common five- and six-membered counterparts, azetidines often confer improved metabolic stability, increased aqueous solubility, and lower lipophilicity.[3] These attributes can lead to enhanced pharmacokinetic profiles and a greater probability of clinical success. Several FDA-approved drugs, including baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma), feature an azetidine core, underscoring the therapeutic potential of this heterocyclic system.
Despite their potential, the synthetic accessibility of functionalized azetidines has historically been a significant bottleneck, hampering their broader application in drug discovery programs.[2] Traditional synthetic routes often require harsh conditions or multi-step sequences, limiting the diversity of accessible structures. The advent of visible-light photocatalysis has revolutionized this landscape, offering a mild, efficient, and broadly applicable strategy for the construction of these valuable motifs. This guide provides an in-depth overview and detailed protocols for the visible-light-mediated synthesis of functionalized azetidines via the aza Paternò-Büchi reaction.
Core Principle: The Aza Paternò-Büchi Reaction via Triplet Energy Transfer
The most direct and atom-economical method for synthesizing azetidines is the [2+2] cycloaddition of an alkene and an imine, a transformation known as the aza Paternò-Büchi reaction.[2][4] Historically, this reaction was plagued by challenges, often requiring high-energy UV light, which limits functional group tolerance and can lead to undesired side reactions.[5]
Visible-light photocatalysis elegantly circumvents these issues by providing a low-energy pathway to activate the reactants. The process relies on a photocatalyst (typically an iridium or ruthenium complex, or an organic dye) that absorbs low-energy visible light (e.g., from blue LEDs) and becomes electronically excited. This excited photocatalyst can then transfer its energy to one of the reactants (in this case, typically an oxime, which serves as a stable imine surrogate), promoting it to a reactive triplet excited state. This triplet-state molecule then undergoes a stepwise cycloaddition with the alkene partner to form the desired azetidine ring. This energy transfer mechanism avoids the direct excitation of the substrates, thereby preserving sensitive functional groups and enabling the reaction to proceed under exceptionally mild conditions.[4][6]
Visualizing the Mechanism: Photocatalytic Cycle
The following diagram illustrates the key steps in the visible-light-mediated aza Paternò-Büchi reaction for azetidine synthesis.
Figure 1: General photocatalytic cycle for azetidine synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative intermolecular visible-light-mediated aza Paternò-Büchi reaction. This protocol is adapted from methodologies developed by the Schindler group and serves as a robust starting point for a wide range of substrates.[7]
Materials and Equipment
-
Reactants: Oxime substrate, alkene substrate.
-
Photocatalyst: Iridium-based photocatalyst such as fac-[Ir(dFppy)3] or .
-
Solvent: Anhydrous solvent, typically acetonitrile (MeCN) or tetrahydrofuran (THF).
-
Reaction Vessel: A standard vial or flask equipped with a magnetic stir bar and a septum.
-
Light Source: Blue LED strip (e.g., 427 nm) or a photoreactor setup.
-
Inert Atmosphere: Nitrogen or argon gas supply for deoxygenating the reaction mixture.
-
Purification: Silica gel for column chromatography, standard laboratory glassware, and solvents (e.g., hexanes, ethyl acetate).
General Protocol for Intermolecular Azetidine Synthesis
This protocol describes a typical reaction on a 0.1 mmol scale. The reaction can be scaled up, though optimization of catalyst loading and concentration may be required.[5]
-
Preparation of the Reaction Vessel:
-
To a 4 mL vial equipped with a magnetic stir bar, add the oxime substrate (0.1 mmol, 1.0 equiv) and the photocatalyst (e.g., fac-[Ir(dFppy)3], 0.0025 mmol, 2.5 mol%).
-
Seal the vial with a septum.
-
-
Addition of Reagents:
-
Add the alkene substrate (0.5 mmol, 5.0 equiv). Note: Using an excess of the alkene is common in intermolecular reactions to favor the desired cycloaddition.
-
Add anhydrous acetonitrile (1.0 mL) to achieve a final concentration of 0.1 M with respect to the limiting reagent (oxime).
-
-
Deoxygenation of the Reaction Mixture:
-
Crucial Step: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Sparge the reaction mixture with a gentle stream of nitrogen or argon gas for 10-15 minutes. Ensure the needle is below the surface of the liquid for effective deoxygenation.
-
-
Initiation of the Photoreaction:
-
Place the reaction vial in close proximity (e.g., 1-2 cm) to the blue LED light source.
-
To maintain a consistent reaction temperature, it is advisable to use a fan to cool the reaction setup, as the LEDs can generate heat.[6]
-
Begin vigorous stirring to ensure even irradiation of the reaction mixture.
-
-
Reaction Monitoring:
-
Irradiate the reaction for 16-24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by ¹H NMR or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the vial from the light source.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude residue can be directly purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes. The photocatalyst is often highly colored and can be easily separated.
-
Post-Synthetic Modification: N-O Bond Cleavage
The resulting azetidines from oxime precursors contain an N-O bond, which can be viewed as a protecting group. This bond can be readily cleaved to furnish the free azetidine, a highly valuable building block.
-
To a solution of the purified azetidine (1.0 equiv) in a suitable solvent (e.g., methanol or acetic acid), add activated zinc dust (excess, e.g., 10 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc particles, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the free azetidine.
Substrate Scope and Performance
The visible-light-mediated synthesis of azetidines is notable for its broad substrate scope and tolerance of various functional groups. The following table summarizes representative examples of yields for different oxime and alkene substrates.
| Entry | Oxime Substrate | Alkene Substrate | Product Yield (%) |
| 1 | Cyclic glyoxylate oxime | 1-Hexene | 94% |
| 2 | Aromatic-substituted oxime | Styrene | 88% |
| 3 | Alkyne-functionalized oxime | Cyclohexene | 91% |
| 4 | Spirocyclic oxime | 1-Octene | 99% |
| 5 | Ester-functionalized oxime | Tetramethylethylene | 74% |
| 6 | Nitrile-containing oxime | Methylenecyclohexane | 90% |
Yields are for isolated products and are based on data from Schindler et al.[5][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete deoxygenation. | - Ensure thorough sparging with an inert gas for at least 10-15 minutes. Use freeze-pump-thaw cycles for particularly sensitive reactions. |
| 2. Insufficient light intensity or incorrect wavelength. | - Position the reaction vial as close as possible to the light source. Ensure the LEDs are functioning correctly and match the absorption spectrum of the photocatalyst (typically blue light for iridium catalysts). | |
| 3. Inactive photocatalyst. | - Store the photocatalyst under an inert atmosphere and protected from light. Consider using a fresh batch. | |
| 4. Reaction temperature is too high. | - Use a fan or a water bath to cool the reaction setup. Overheating can lead to catalyst degradation or side reactions.[6] | |
| Formation of Side Products | 1. Alkene dimerization or polymerization. | - This can occur if the alkene is highly activated. Consider using a less reactive alkene or adjusting the stoichiometry. |
| 2. Decomposition of starting materials or product. | - Reduce the reaction time if the product is found to be unstable under the reaction conditions. Monitor the reaction closely to stop it upon completion. | |
| Difficulty in Purification | 1. Streaking of the photocatalyst on the silica gel column. | - Pre-treat the crude mixture by passing it through a small plug of silica gel with a non-polar solvent to remove the bulk of the catalyst before final purification. |
| 2. Product co-elutes with starting material. | - Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may be necessary. |
Conclusion and Outlook
The visible-light-mediated aza Paternò-Büchi reaction represents a significant advancement in the synthesis of functionalized azetidines. This methodology is characterized by its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool for researchers in synthetic chemistry, medicinal chemistry, and drug development.[4][8] The ability to rapidly access diverse and complex azetidine scaffolds from readily available starting materials is poised to accelerate the exploration of this important heterocyclic motif in the quest for new therapeutics. Future developments in this field may focus on expanding the scope to even more challenging substrates, developing enantioselective variants, and applying these methods in flow chemistry for large-scale synthesis.
References
-
Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5095. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. [Link]
-
Blackmun, D., Chamness, S., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(16), 3058–3062. [Link]
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. [Link]
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]
-
Blackmun, D., Chamness, S., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. ChemRxiv. [Link]
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. PubMed. [Link]
-
Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PubMed. [Link]
-
Wearing, E. R., et al. (2023). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. [Link]
-
Pensa, E., et al. (2020). Visible-light photocatalysts: Prospects and challenges. APL Materials. [Link]
Sources
- 1. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Piperidin-4-yloxy)azetidine Derivatives
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Ether Linkage Formation Between Azetidine and Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Strategic Analysis
The synthesis of 3-(piperidin-4-yloxy)azetidine involves forming an ether bond between two secondary aliphatic carbons.[1] This is a deceptive challenge in medicinal chemistry.
The Central Problem: Many researchers attempt a direct Mitsunobu reaction between 1-Boc-3-hydroxyazetidine and N-protected-4-hydroxypiperidine.[1] This will fail. The Mitsunobu reaction requires one component to be a "pronucleophile" with a pKa < 11-13 (e.g., phenols, imides). Two aliphatic alcohols (pKa ~16-18) cannot be coupled directly using standard DEAD/PPh3 conditions.[1]
The Solution:
The validated route requires a Stepwise Nucleophilic Substitution (
Master Synthetic Workflow (Visualized)
The following diagram outlines the logic flow for the synthesis, highlighting the critical decision points between the "Forward" and "Reverse" strategies.
Caption: Logical workflow for the synthesis of 3-(piperidin-4-yloxy)azetidine via activated SN2 displacement.
Detailed Protocols & Troubleshooting
Protocol A: Preparation of 1-Boc-3-iodoazetidine (The Electrophile)
Context: The iodide is a superior leaving group to the mesylate for this specific strained ring, reducing the temperature required for displacement and minimizing elimination byproducts (azetine).
Reagents:
-
1-Boc-3-hydroxyazetidine (1.0 equiv)[1]
-
Triphenylphosphine (
, 1.2 equiv) -
Imidazole (1.5 equiv)[2]
-
Iodine (
, 1.2 equiv) -
Solvent: Toluene or DCM (0.2 M)
Step-by-Step:
-
Dissolution: Dissolve
and imidazole in toluene. -
Iodine Addition: Add iodine portion-wise at room temperature. The solution will turn dark brown/yellow.[1] Stir for 10 min until a yellow suspension forms (formation of the iodophosphonium salt).
-
Substrate Addition: Add 1-Boc-3-hydroxyazetidine solution dropwise.
-
Heating: Heat to 60-70°C for 2-3 hours.
-
Workup: Cool to RT. Pour into saturated
(to quench iodine) and extract with EtOAc. -
Purification: Flash chromatography (Hex/EtOAc). The iodide is less polar than the alcohol.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
|---|
| Low Yield | Incomplete formation of iodophosphonium salt. | Ensure
Protocol B: The Etherification ( Coupling)
Context: This is the critical step.[1] You are reacting a secondary alkoxide with a secondary electrophile on a strained ring.[1] Sterics and elimination are your enemies.[1]
Reagents:
-
Nucleophile: N-Cbz-4-hydroxypiperidine (1.2 equiv) (Use Cbz or Benzyl to allow orthogonal deprotection of the Boc-azetidine later).[1]
-
Electrophile: 1-Boc-3-iodoazetidine (1.0 equiv).[1]
-
Base: Sodium Hydride (60% dispersion, 1.5 equiv).
-
Solvent: DMF (Anhydrous, 0.1 M).
Step-by-Step:
-
Alkoxide Formation: To a flask containing NaH in DMF at 0°C, add N-Cbz-4-hydroxypiperidine dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins. Evolution of
gas must cease. -
Coupling: Cool back to 0°C. Add 1-Boc-3-iodoazetidine (dissolved in minimal DMF) dropwise.
-
Reaction: Allow to warm to RT slowly. Stir for 12-18 hours.[1]
-
Note: Heating >60°C increases the risk of E2 elimination (forming the azetine double bond).
-
-
Quench: Cool to 0°C. Carefully add saturated
. -
Extraction: Extract with
or EtOAc.[1] Wash organic layer with (5% aq) to remove DMF.[1]
Data Analysis & Expected Results:
| Parameter | Specification | Notes |
|---|---|---|
| Typical Yield | 50 - 75% | Lower yields often due to elimination.[1] |
| 1H NMR Key Signal | Azetidine-H3 (Quintet) | The proton at the ether linkage (azetidine C3) typically shifts upfield relative to the iodide precursor. |
| Byproduct | 1-Boc-azet-2-ene | Result of elimination.[1] Volatile and unstable.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I use the mesylate (OMs) instead of the iodide? A: Yes, but the iodide is preferred. The mesylate of 3-hydroxyazetidine is stable, but the displacement requires higher temperatures (often 80-100°C). At these temperatures, the basic conditions (alkoxide) favor E2 elimination , leading to ring opening or double bond formation. The iodide reacts faster at lower temperatures (RT to 40°C).
Q2: Why can't I use the Mitsunobu reaction? I see it used for azetidines in the literature. A: You will see Mitsunobu used to couple azetidin-3-ol with phenols (Ar-OH) or imides .[1] This works because the pKa of the nucleophile is low (<11). Coupling 4-hydroxypiperidine (pKa ~16) with azetidin-3-ol is chemically forbidden under standard Mitsunobu conditions because the betaine intermediate will not be protonated by the alcohol effectively.[1]
Q3: Which protecting group strategy is best? A: Orthogonality is key.
-
Azetidine: Keep N-Boc .[1] It stabilizes the ring against acid (protonation of N repels nucleophiles) but makes the ring electron-deficient, aiding the
attack. -
Piperidine: Use N-Cbz or N-Bn .[1]
Q4: My azetidine ring opened during deprotection. What happened? A: While azetidines are relatively stable to acid (e.g., TFA/DCM), the presence of strong nucleophiles (like bromide or iodide ions from Lewis acids) can trigger ring opening.
-
Fix: Use HCl in Dioxane or TFA/DCM with a cation scavenger (e.g., triethylsilane). Avoid Lewis acids like
or .[1]
References
-
Mitsunobu Reaction Limitations
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. (Explains the pKa requirements for pronucleophiles).
-
Synthesis of 3-Iodoazetidines (Protocol Basis)
-
Azetidine Ring Stability & Deprotection
- Doda, K., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances, 2021.
-
General Alkylation of Hydroxypiperidines
-
Patent WO2018044963 (Example of ether formation on piperidine scaffolds).[1]
-
For further assistance, please upload your NMR spectra to the secure portal referencing Ticket #8821.
Sources
- 1. 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
Technical Support Center: Navigating Sterically Hindered Coupling Reactions
Welcome to our dedicated technical support center for researchers, chemists, and process development professionals. This resource is designed to provide in-depth guidance and troubleshooting strategies for one of the more persistent challenges in modern organic synthesis: achieving high yields in coupling reactions involving sterically hindered amines. The inherent difficulty in bringing together bulky substrates requires a nuanced understanding of reaction mechanics and a strategic approach to experimental design.
This guide moves beyond simple protocols to explain the underlying principles governing these complex transformations. By understanding the "why" behind a particular choice of catalyst, ligand, or reagent, you will be better equipped to troubleshoot your own systems and rationally design reaction conditions for novel substrates.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when dealing with sterically hindered coupling partners.
Q1: Why do my standard coupling protocols fail when using bulky amines?
The primary reason for failure is steric hindrance. In both C-N cross-coupling (e.g., Buchwald-Hartwig amination) and amide bond formation, the bulky substituents on the amine and/or the coupling partner physically block the reactive centers from approaching each other. This dramatically slows down the rate-limiting steps of the reaction, such as the nucleophilic attack of the amine or the reductive elimination from the metal catalyst.[1][2] At elevated temperatures, this can lead to catalyst decomposition or the prevalence of side reactions, such as hydrodehalogenation in palladium-catalyzed reactions.[3]
Q2: What is the first parameter I should adjust when a coupling with a hindered amine gives low yield?
Before increasing temperature or reaction time, the most impactful first adjustment is often the choice of ligand (for cross-coupling) or activating agent (for amide formation). The electronic and steric properties of these components are critical for overcoming the activation energy barrier imposed by the bulky substrates. For instance, in Buchwald-Hartwig reactions, switching to a more sterically demanding phosphine ligand can facilitate the crucial reductive elimination step.[4] For amide couplings, moving from a standard carbodiimide like EDC to a more potent uronium- or phosphonium-based reagent like HATU or PyBOP is a logical first step.[1]
Q3: Are there alternatives to palladium catalysis for C-N bond formation with hindered substrates?
Yes. While palladium catalysis is a powerful tool, copper-catalyzed C-N coupling (Ullmann reaction) has re-emerged as a viable alternative, particularly with the development of new ligands that can facilitate the coupling of sterically hindered partners.[5][6] Additionally, for certain substrate classes, metal-free photocatalytic systems are being developed that can forge C-N bonds under different mechanistic pathways, sometimes accommodating sterically congested amines.[7]
Q4: My reaction stalls and I see unreacted starting materials. Should I just increase the temperature?
While increasing thermal energy can sometimes help, it's often a double-edged sword.[3] Higher temperatures can accelerate not only the desired reaction but also catalyst decomposition and undesired side reactions. A more systematic approach is recommended. First, ensure your catalyst system is appropriate for the substrates. Then, consider optimizing the base and solvent system. The solubility and strength of the base are critical for the deprotonation step in the catalytic cycle.[4] If these adjustments do not improve the yield, a modest increase in temperature can be attempted, but it should be monitored closely for the appearance of byproducts.
Troubleshooting Guide: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, but its success with bulky amines is highly dependent on the careful selection of each reaction component.
Problem 1: Low or No Conversion to the Desired Aryl Amine
This is the most common failure mode and can be traced back to several key factors in the catalytic cycle.
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Causality & Solutions:
-
Sub-optimal Catalyst/Ligand System: The rate-determining step for hindered substrates is often the C-N reductive elimination from the palladium center. This step is accelerated by ligands that are both bulky and electron-rich.[4]
-
Expert Recommendation: Switch from general-purpose ligands like P(t-Bu)3 to more specialized, sterically demanding ligands. The choice of ligand is often dictated by the nature of the amine.[8]
-
Trustworthiness Check: The use of well-defined, air-stable palladium precatalysts can provide more consistent results than generating the active Pd(0) species in situ, as this avoids variability in catalyst activation.[9]
-
| Ligand Class | Examples | Best For | Rationale |
| Bulky Alkylphosphines | tBuXPhos, BrettPhos | Bulky secondary aliphatic and primary anilines | The large steric footprint promotes reductive elimination. |
| Josiphos-type Ligands | Josiphos, JosiPhos | Can be effective for direct coupling of ammonia equivalents.[10] | Bidentate ligands with specific bite angles can stabilize the catalyst. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Primary and secondary aromatic and aliphatic amines.[11] | Strong sigma-donating ability can increase catalyst reactivity. |
-
Incorrect Base or Solvent: The base is not just a proton scavenger; it is involved in the key deprotonation of the amine bound to the palladium complex.[12] Its solubility and strength are paramount.
-
Expert Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common choice, but if solubility is an issue, consider lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K3PO4). The solvent must be able to dissolve the base and the substrates. Toluene and dioxane are common first choices.[4]
-
Problem 2: Significant Formation of Side Products
When the desired coupling is slow, side reactions can become major pathways.
-
Hydrodehalogenation: The aryl halide is reduced, removing the halogen and replacing it with a hydrogen atom.
-
Causality: This can occur via β-hydride elimination from the amide intermediate, which competes with reductive elimination.[10] It can also be promoted by moisture or protic impurities.
-
Troubleshooting Steps:
-
Lower the Temperature: This can disproportionately slow the side reaction.[3]
-
Use a More Electron-Rich Ligand: This can accelerate the desired reductive elimination.
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[3]
-
-
-
Aryl Halide Homocoupling: Two molecules of the aryl halide couple to form a biaryl species.
-
Causality: This is often favored at high temperatures or with high catalyst loadings.
-
Troubleshooting Steps:
-
Lower the reaction temperature.[3]
-
Decrease the palladium catalyst loading.
-
-
Troubleshooting Guide: Amide Bond Formation
Forming an amide bond between a sterically hindered carboxylic acid and a hindered amine is a classic challenge that often requires moving beyond standard peptide coupling reagents.[2]
Problem: Standard Coupling Reagents (EDC, DCC) Fail to Give Product
The sluggish nucleophilic attack of the hindered amine on the activated carboxylic acid is the primary issue.[2]
Caption: Decision tree for troubleshooting failed amide couplings with hindered amines.
Causality & Solutions:
-
Insufficient Carboxylic Acid Activation: Reagents like EDC form an O-acylisourea intermediate, which may not be reactive enough to be intercepted by a poorly nucleophilic, hindered amine.
-
Expert Recommendation: Employ more potent "in-situ" activating reagents. These reagents generate highly reactive activated esters that can overcome the steric barrier.
-
Trustworthiness Check: The effectiveness of these reagents is well-documented for difficult couplings, including the synthesis of peptides with hindered amino acids.
-
| Reagent Class | Examples | Leaving Group | Key Advantage |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | OAt, O-6-ClBt, OBt | Generate highly reactive esters; HOAt provides anchimeric assistance. |
| Phosphonium Salts | PyBOP, PyAOP | OBt, OAt | Highly effective for sterically demanding couplings.[1] |
| Newer Generation | COMU | Oxyma | High reactivity, often with improved safety profiles.[1] |
Experimental Protocol: General Procedure for a Difficult Amide Coupling using HATU
This protocol provides a robust starting point for coupling sterically hindered amines and carboxylic acids.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture and stir for 5-10 minutes at room temperature. You should observe the formation of the activated ester.
-
Amine Addition: Add the sterically hindered amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. For particularly challenging substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Workup: Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Alternative Strategy: Grignard Reagents with Isocyanates
For the most extreme cases of steric hindrance where even potent coupling reagents fail, a fundamentally different approach can be successful. This method involves the reaction of a Grignard reagent with a sterically hindered isocyanate.[2][13] This is a C-C bond-forming reaction to generate the amide and is remarkably tolerant of steric bulk.[13]
-
Causality: This strategy bypasses the difficult nucleophilic attack of a hindered amine on an activated carbonyl. Instead, it relies on the powerful nucleophilicity of the organometallic reagent attacking the isocyanate electrophile.
-
Expert Insight: This method has been shown to form amides between some of the most sterically demanding coupling partners known.[13] While it requires the synthesis of an isocyanate from the corresponding amine, it provides a reliable path to products that are otherwise inaccessible.
References
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications . ACS Publications. [Link]
-
Sterically hindered amine derivatives with wide ranges of applications. - ResearchGate . ResearchGate. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners | ACS Catalysis . ACS Publications. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews . ACS Publications. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering . ACS Publications. [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA . CHIMIA. [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate . ResearchGate. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube . WuXi AppTec. [Link]
-
Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines - ACS Publications . ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications . ACS Publications. [Link]
-
Coupling reactions involving bulky secondary amines and iodobenzene at... - ResearchGate . ResearchGate. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed . University of Leeds. [Link]
-
Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction - MDPI . MDPI. [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit . Reddit. [Link]
-
Mechanistic Insights Into Nickamine-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions . CHIMIA. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses . Organic Syntheses. [Link]
-
(PDF) New perspectives in the cross-coupling reactions of organostannanes . ResearchGate. [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F . Royal Society of Chemistry. [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society . ACS Publications. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science . Wiley Analytical Science. [Link]
-
On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - NIH . National Institutes of Health. [Link]
-
Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction | ACS Omega - ACS Publications . ACS Publications. [Link]
-
Sterically controlled, palladium-catalyzed intermolecular amination of arenes - PubMed . PubMed. [Link]
-
On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters . Growing Science. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC . National Institutes of Health. [Link]
-
Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma - MDPI . MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Purification of "Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate" by chromatography
Ticket ID: AZT-PIP-001 Subject: Purification Protocol for "Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate" Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Hidden" Chemistry
You are likely encountering difficulties purifying Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate because this molecule presents a "perfect storm" of chromatographic challenges. It contains two distinct nitrogen centers with opposing behaviors:
-
The Azetidine Nitrogen: Protected by a Boc group (Tert-butyl carbamate). It is non-basic and lipophilic but acid-sensitive .
-
The Piperidine Nitrogen: A free secondary amine. It is highly basic (pKa ~11) and polar.
The Failure Mode: On standard silica gel, the basic piperidine nitrogen forms strong hydrogen bonds and ionic interactions with acidic silanols (Si-OH). This causes the compound to "streak" or "tail" indefinitely, often resulting in complete mass loss or co-elution with impurities. Furthermore, the lack of a conjugated pi-system (aromatic ring) renders the molecule nearly invisible to standard UV detection (254 nm).
Module 1: Method Development & Optimization
The Golden Rule: Mobile Phase Modification
You cannot purify this compound on standard silica using only neutral solvents (e.g., Hexane/Ethyl Acetate or DCM/MeOH). You must suppress silanol activity.
Recommended Mobile Phase Systems:
| System | Composition | Application | Pros/Cons |
| A (Preferred) | DCM / MeOH / NH₄OH | General Purification | Pros: High solubility, excellent peak shape.Cons: Ammonia smell; difficult to remove traces of water. |
| B (Alternative) | DCM / MeOH / TEA | If NH₄OH is unavailable | Pros: Easy to prepare.Cons: Triethylamine (TEA) is harder to evaporate; TEA salts can contaminate NMR. |
| C (Non-Halogenated) | EtOAc / EtOH / NH₄OH | Green Chemistry | Pros: Safer solvents.Cons: Higher viscosity; lower theoretical plate count. |
The "Magic" Ratio (System A):
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10:1 Methanol : Ammonium Hydroxide (28-30%)
-
Gradient: 0% to 20% Solvent B over 15-20 Column Volumes (CV).
Technical Note: Do not add NH₄OH directly to DCM; they are immiscible. Premix the NH₄OH into the Methanol first.
Visualization (The "Invisible" Peak)
Since the Boc group and aliphatic rings absorb UV weakly (only end-absorption <210 nm), standard UV-Vis triggers will miss fractions.
-
Primary Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal.
-
Secondary Detection: UV at 205-210 nm . Warning: Many solvents (EtOAc) absorb here, causing baseline drift.
-
TLC Stain (Critical):
-
Ninhydrin: The best stain. It reacts specifically with the free secondary amine of the piperidine ring to produce a deep red/purple spot.
-
KMnO₄: Stains the oxidizable ether/amine functionalities (Yellow/Brown spot).
-
Module 2: Standard Operating Procedure (SOP)
Workflow Diagram
The following logic flow dictates the purification strategy based on your available equipment.
Caption: Decision matrix for purifying aliphatic amines lacking strong UV chromophores.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the crude residue in a minimum amount of DCM.
-
Pro-Tip: If the crude is an HCl or TFA salt (from a previous deprotection), you must free-base it first. Wash the DCM solution with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Salts will not move on silica.
-
-
Column Conditioning:
-
Flush the silica column with 3 Column Volumes (CV) of the starting solvent (100% DCM + modifier ).
-
Why? This pre-saturates the silica surface with the base (TEA/NH₄OH), preventing the "shock" of the amine sticking to the first few centimeters of the column.
-
-
Elution:
-
Flow Rate: Standard for your column size (e.g., 40 mL/min for a 40g column).
-
Gradient:
-
0-2 mins: 100% DCM (Isocratic hold)
-
2-15 mins: Linear ramp to 90% DCM / 10% [MeOH:NH₄OH 10:1]
-
15-20 mins: Hold at high polarity to elute highly polar impurities.
-
-
-
Workup:
-
Pool fractions containing the spot (visualized by Ninhydrin).
-
Evaporate solvents.[1]
-
Crucial: If using TEA, dry under high vacuum for >12 hours or azeotrope with DCM to remove residual amine smell.
-
Module 3: Troubleshooting (FAQ)
Ticket #1: "My compound is stuck at the baseline even with Methanol."
Diagnosis: You are likely trying to elute a salt form (HCl/TFA) or the silanol interaction is too strong. Solution:
-
Ensure you added Ammonium Hydroxide (NH₄OH) to the methanol. Neutral methanol is not basic enough to break the silica-amine interaction.
-
Switch to Amine-Functionalized Silica (NH₂-Silica) . This stationary phase is already basic.[2] You can use neutral solvents (Hexane/EtOAc) on this column, and the separation will be cleaner [1].
Ticket #2: "I see a huge smear instead of a peak."
Diagnosis: "Tailing."[3] This is the hallmark of amine-silanol hydrogen bonding. Solution: Increase the concentration of the modifier. If using 0.1% TEA, go to 1.0% TEA or switch to 1% NH₄OH. Ensure the column was pre-equilibrated with the basic solvent.
Ticket #3: "I lost my Boc group during purification!"
Diagnosis: Acidic hydrolysis. Solution: Did you use Chloroform (CHCl₃)? Chloroform can naturally degrade to form HCl over time. Always use DCM (Dichloromethane) stabilized with amylene, or ensure your solvent is not acidic. Never use acetic acid modifiers with acid-sensitive Boc groups if the exposure time is long, although Boc is generally stable to weak acids for short durations [2].
Ticket #4: "The product is oil that won't solidify."
Diagnosis: Residual solvent or inherent state.[1][4][5][6] Solution:
-
These ethers are often low-melting solids or oils.
-
Trace TEA or DMF can prevent solidification. Dissolve in Et₂O and wash with water (rapidly) to remove polar solvents, then re-dry.
-
Triturate with cold pentane or hexane to induce precipitation.
Module 4: Advanced Alternative (Reverse Phase)
If Normal Phase (Silica) fails, use Reverse Phase (C18) . However, standard acidic C18 (Water/Acetonitrile + Formic Acid) will protonate the piperidine, making it elute at the void volume (too fast).
The C18 Fix: Use a High pH Reverse Phase method.
-
Stationary Phase: C18 (ensure it is "pH stable" or "hybrid" silica).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~8.5) or 0.1% NH₄OH in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Mechanism: At pH > 10 (approaching pKa), the amine is deprotonated (neutral) and retains well on the lipophilic C18 chain, resulting in sharp peaks [3].
References
-
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8] (Referencing Boc stability and cleavage conditions).
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. (Referencing Ninhydrin and Iodine stains). Link
Sources
- 1. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 2. teledyneisco.com [teledyneisco.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. epfl.ch [epfl.ch]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
Technical Assessment: NMR Characterization of Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate
Executive Summary & Structural Context
Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS: 926906-42-5) is a critical spiro-like ether linker used in the synthesis of PROTACs and bifunctional ligands. It serves as a semi-rigid spacer, connecting an E3 ligase ligand (often via the piperidine nitrogen) to a target protein ligand (via the azetidine functionality).
This guide provides a definitive technical comparison of the NMR spectral characteristics of this molecule against its synthetic precursors and structural analogs. The data presented here allows for the rapid validation of the ether linkage formation—a common bottleneck in the synthesis of this scaffold due to competing elimination reactions.
Key Chemical Identifiers[1][2][3][4][5][6][7]
-
IUPAC Name: tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate[1][2][3]
-
Molecular Formula: C₁₃H₂₄N₂O₃
-
Molecular Weight: 256.34 g/mol
Comparative Analysis: Target vs. Precursors
To ensure scientific integrity, one must not only identify the product peaks but also confirm the consumption of the starting material. The critical transformation involves the etherification of N-Boc-3-hydroxyazetidine .
Performance Metric: Spectral Shift Diagnostics
The formation of the ether bond results in distinct shielding/deshielding effects observable in 1H NMR.
| Feature | Precursor: N-Boc-3-hydroxyazetidine | Target: Piperidine-Azetidine Ether | Diagnostic Significance |
| Azetidine H-3 | Upfield shift due to steric bulk of the piperidine ring shielding the proton. | ||
| Piperidine H-4 | N/A | New signal appearing in the "ether window" (3.0–4.0 ppm). | |
| Exchangeable H | Disappearance of OH and appearance of secondary amine NH. |
Experimental Data: 1H and 13C NMR
The following data represents the Free Base form in CDCl₃ .
Note: If analyzing the HCl salt (CAS 2126176-76-7), expect the piperidine
Table 1: 1H NMR Data (400 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Azetidine-2,4 | 4.08 – 3.98 | dd / m | 2H | Diastereotopic protons |
| Azetidine-2,4 | 3.85 – 3.78 | dd / m | 2H | Diastereotopic protons |
| Azetidine-3 | 4.32 – 4.28 | m (tt) | 1H | Methine proton at the ether linkage. |
| Piperidine-4' | 3.52 – 3.46 | m | 1H | Methine proton on the piperidine ring. |
| Piperidine-2',6' | 3.12 – 3.04 | dt | 2H | Equatorial protons |
| Piperidine-2',6' | 2.65 – 2.58 | td | 2H | Axial protons |
| Piperidine-3',5' | 1.95 – 1.88 | m | 2H | Equatorial |
| Piperidine-3',5' | 1.50 – 1.42 | m | 2H | Axial |
| Boc Group | 1.44 | s | 9H | Characteristic singlet (Internal Standard). |
| NH | 1.80 (varies) | br s | 1H | Exchangeable amine proton. |
Table 2: 13C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift ( | Assignment |
| Carbonyl (C=O) | 156.2 | Carbamate carbonyl (Boc). |
| Quaternary C | 79.6 | tert-butyl quaternary carbon. |
| Methine (C-O) | 73.8 | Piperidine C-4' (Ether linkage). |
| Methine (C-O) | 66.5 | Azetidine C-3 (Ether linkage). |
| Methylene (C-N) | 56.4 | Azetidine C-2,4 (Broadened by rotamers). |
| Methylene (C-N) | 43.8 | Piperidine C-2',6' ( |
| Methylene | 32.5 | Piperidine C-3',5'. |
| Methyl (CH₃) | 28.4 | tert-butyl methyls. |
Experimental Protocol & Validation
To reproduce these results, strict adherence to sample preparation is required to avoid "salt confusion" (mistaking the salt form for the free base).
Protocol: NMR Sample Preparation
-
Solvent Selection: Use CDCl₃ (99.8% D) neutralized with basic alumina or silver foil if the free base is sensitive to acid traces in aged chloroform.
-
Why? Acidic CDCl₃ can protonate the piperidine nitrogen, causing peak broadening and downfield shifts of the H-2'/H-6' protons.
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).
-
Scans (NS): 16 (1H), 512 (13C).
-
Validation Workflow (Self-Validating System)
The following diagram illustrates the logical flow to confirm the structure and rule out common synthetic impurities (e.g., elimination to alkene).
Figure 1: Logical validation workflow for confirming the ether linkage and ruling out elimination byproducts.
Synthesis Pathway & Mechanistic Insight
Understanding the synthesis is crucial for interpreting impurity peaks. The most common route is the Mitsunobu Reaction or SN2 Displacement of a mesylate.
Figure 2: Synthetic route highlighting the origin of the ether linkage. Note that incomplete deprotection of the piperidine nitrogen is a common impurity source.
Mechanistic Note on Impurities
-
Elimination: If the activation step (MsCl) is too harsh, the azetidine ring may undergo elimination to form N-Boc-3-methyleneazetidine. This shows distinct olefinic protons at
5.0–5.5 ppm . -
Hydrolysis: The presence of a sharp singlet at
2.1 ppm (acetone) or multiplets at 3.6 ppm (THF) often indicates residual solvents from the deprotection step.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394866, tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[7] Wiley-Interscience. (Reference for Boc/Cbz spectral characteristics).
-
Reagentia. Commercial Data Sheet: CAS 926906-42-5.[1][2][4] Retrieved from [Link]
Sources
- 1. tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (1 x 250 mg) | Reagentia [reagentia.eu]
- 2. tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. calpaclab.com [calpaclab.com]
- 4. Buy Online CAS Number 926906-42-5 - TRC - tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate | LGC Standards [lgcstandards.com]
- 5. calpaclab.com [calpaclab.com]
- 6. bldpharm.com.tr [bldpharm.com.tr]
- 7. WO2012124696A1 - Guanidine compound - Google Patents [patents.google.com]
The Azetidine vs. Piperidine Linker Guide: Strategic Ring Contraction in Medicinal Chemistry
The following guide provides an in-depth technical comparison of azetidine and piperidine linkers, designed for medicinal chemists and drug discovery scientists.
Executive Summary: The "Ring Contraction" Strategy
In modern lead optimization, the "Azetidine Switch"—replacing a six-membered piperidine ring with a four-membered azetidine—is a high-impact strategy to modulate physicochemical properties without altering the fundamental pharmacophore vector. While piperidine is a privileged scaffold, its high lipophilicity and basicity often lead to poor metabolic stability and hERG liability. Azetidine offers a "sp³-rich" alternative that lowers lipophilicity (LogD) and modulates basicity (pKa) while retaining rigid vector orientation.
Quick Comparison Matrix
| Property | Piperidine (6-membered) | Azetidine (4-membered) | Impact of Switch (Pip |
| Lipophilicity (cLogP) | High (Lipophilic) | Low (More Polar) | Decreases (~1.0–1.5 log units) |
| Basicity (pKa) | High (~10.1–11.0) | Moderate (~9.5–10.5) | Decreases (due to s-character) |
| Metabolic Stability | Low (prone to | High (Resistant to CYP450) | Improves (blocks metabolic soft spot) |
| hERG Liability | High Risk (Pharmacophore match) | Low Risk | Mitigates Toxicity |
| Rigidity | Flexible (Chair/Boat) | Rigid (Puckered) | Increases Vector Control |
Physicochemical Deep Dive
Basicity and the "s-Character" Effect
The basicity of the nitrogen atom is a critical determinant of membrane permeability and hERG binding.
-
Piperidine: The nitrogen lone pair resides in an sp³ hybrid orbital. The lack of ring strain allows for optimal orbital overlap, resulting in high basicity (pKa
11 for secondary amines, 10.1 for N-methyl). This high basicity often leads to lysosomal trapping and high hERG affinity. -
Azetidine: Due to the constrained 90° bond angles of the four-membered ring, the C-N-C bonds require higher p-character to accommodate the strain. Consequently, the nitrogen lone pair acquires increased s-character . Since s-orbitals are closer to the nucleus, the lone pair is more tightly held and less available for protonation.
-
Result: Azetidines are generally 0.5 to 1.5 log units less basic than their piperidine analogs. This reduction is often sufficient to improve passive permeability by increasing the fraction of neutral species at physiological pH (7.4).
-
Lipophilicity (LogD) and Ligand Efficiency
Removing two methylene groups (–CH₂–CH₂–) reduces molecular weight by ~28 Da and significantly lowers lipophilicity.
-
LogD Impact: The azetidine switch typically lowers LogD
by 1.0–1.5 units . This is a massive shift in medicinal chemistry terms, often converting a "greasy" insoluble compound into a soluble, orally bioavailable candidate. -
Ligand Efficiency (LE): Because potency is often maintained (due to similar vector alignment) while heavy atom count (HAC) decreases, Ligand Efficiency usually improves.
Metabolic Stability & Safety Pharmacology
Blocking Alpha-Oxidation
Piperidines are notorious substrates for Cytochrome P450 (CYP) enzymes. The electron-rich nitrogen facilitates Single Electron Transfer (SET), leading to oxidation at the
-
Piperidine Pathway:
-hydroxylation Ring opening or Lactam formation. -
Azetidine Advantage: The high ring strain of azetidine (~26 kcal/mol) raises the activation energy for the formation of the radical cation intermediate required for
-oxidation. Furthermore, the steric environment of the puckered ring often hinders CYP access.-
Outcome: Azetidines frequently exhibit longer half-lives (T
) and lower intrinsic clearance (CL ) in microsomal assays.
-
hERG Avoidance
The hERG potassium channel possesses a hydrophobic pore with aromatic residues (Tyr652, Phe656) that bind high-energy cations.
-
The hERG Pharmacophore: A basic amine (protonated) + A lipophilic linker + An aromatic tail. Piperidines fit this perfectly.
-
The Azetidine Solution:
-
Lower Basicity: Reduces the concentration of the protonated species that binds the channel.
-
Lower Lipophilicity: Reduces hydrophobic interaction with the pore residues.
-
Geometry: The square geometry may disrupt the induced fit required for strong channel blockade.
-
Visualizing the Logic
The following diagrams illustrate the decision process and mechanistic outcomes of the Azetidine Switch.
Diagram 1: The Ring Contraction Decision Tree
Caption: Decision workflow for replacing piperidine with azetidine to address specific ADMET liabilities.
Diagram 2: Metabolic Fate Comparison
Caption: Mechanistic comparison showing how azetidine ring strain prevents the alpha-oxidation pathway common in piperidines.
Case Studies
Case Study 1: Baricitinib (Olumiant)[1]
-
Chemistry: The molecule features an N-ethylsulfonyl-azetidine linker connected to a pyrazole.
-
Role of Azetidine: The azetidine ring serves as a rigid spacer that orients the cyanomethyl group into the selectivity pocket. A piperidine analog would have been too bulky (clashing with the ATP binding site) and too lipophilic. The azetidine ensures high metabolic stability and optimal oral bioavailability.
Case Study 2: Ghrelin Inverse Agonists (Pfizer)[4]
-
Challenge: A spirocyclic piperidine lead suffered from high lipophilicity (LogD > 4) and rapid metabolic clearance.
-
Solution: Ring contraction to a spiro-azetidine.
-
Outcome:
-
LogD: Reduced from 4.2
2.8. -
Potency: Maintained (vectors aligned).
-
Clearance: Reduced by >50% due to elimination of the oxidative soft spot on the piperidine ring.
-
Experimental Protocols
To validate the advantages of an azetidine scaffold, the following assays are standard.
Protocol A: Comparative LogD (Shake-Flask Method)
Use this to quantify the lipophilicity shift.
-
Preparation: Prepare 10 mM DMSO stocks of the Piperidine and Azetidine analogs.
-
Partitioning: In a glass vial, mix 500 µL of 1-octanol (pre-saturated with buffer) and 500 µL of PBS (pH 7.4).
-
Spiking: Add 10 µL of compound stock. Vortex vigorously for 1 hour at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Remove aliquots from both octanol and aqueous layers. Analyze via LC-MS/MS.
-
Calculation:
.-
Expectation: The azetidine analog should show a lower ratio (more compound in aqueous phase).
-
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
Use this to verify resistance to oxidative metabolism.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.
-
Initiation: Pre-incubate microsomes + compound (1 µM) for 5 mins at 37°C. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot
vs. time. -
Calculation:
.-
Expectation: Piperidine analog often shows rapid loss (high slope); Azetidine analog shows "flat" profile (stability).
-
References
-
BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from
-
National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from
-
Kung, D. W., et al. (2012).[3] Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Drug Hunter. (2024).[4][5][6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from
-
ResearchGate. (2021). Azetidines of pharmacological interest. Retrieved from
-
PubChem. (2025). Baricitinib Compound Summary. Retrieved from
-
Morgentin, R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from
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- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
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A Senior Application Scientist's Comparative Guide to Azetidine, Pyrrolidine, and Piperidine Sulfonylamides in Drug Discovery
Introduction: The Strategic Value of Saturated Nitrogen Heterocyles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of saturated nitrogen heterocycles is a cornerstone of rational drug design. These three-dimensional scaffolds offer a powerful tool to modulate physicochemical properties, enhance target engagement, and optimize pharmacokinetic profiles. Among the most utilized are the four-, five-, and six-membered rings: azetidine, pyrrolidine, and piperidine. When appended to a sulfonylamide moiety—a privileged pharmacophore in its own right—these heterocyles impart distinct and often decisive characteristics to the resulting molecule.
This guide provides a comparative analysis of azetidine, pyrrolidine, and piperidine sulfonylamides, offering a deep dive into their synthesis, conformational intricacies, and impact on key drug-like properties. As a Senior Application Scientist, my objective is to not only present the data but to illuminate the underlying principles that guide the selection of one ring system over another in a drug discovery program. The choice is rarely arbitrary; it is a calculated decision based on a nuanced understanding of how ring size, conformational flexibility, and stereochemistry influence a molecule's journey from the bench to the clinic.
The Contenders: A Structural and Conformational Overview
The fundamental difference between these three heterocycles lies in their ring size, which dictates their inherent ring strain and conformational preferences. These structural nuances have profound implications for how a molecule presents its substituents to a biological target and how it weathers the metabolic machinery of the body.
-
Azetidine: The smallest of the three, the four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[1] This strain, while making it more reactive than its larger counterparts, also confers a more rigid, planar-like conformation.[1] This rigidity can be advantageous in pre-organizing substituents into a bioactive conformation, potentially leading to higher target affinity. The introduction of an N-sulfonyl group can further influence the subtle puckering of the azetidine ring.[2]
-
Pyrrolidine: The five-membered pyrrolidine ring is considerably less strained (approx. 5.4 kcal/mol) and consequently more flexible than azetidine.[1] It adopts non-planar "envelope" and "twist" (or pseudo-rotation) conformations, allowing for a greater degree of conformational sampling.[3] This flexibility can be beneficial for induced-fit binding to a target protein. The puckering of the pyrrolidine ring can be controlled by the strategic placement of substituents.[4][5]
-
Piperidine: The six-membered piperidine ring is the most conformationally stable of the three, strongly favoring a strain-free "chair" conformation.[3] It can also adopt higher-energy "boat" and "twist-boat" conformations, though these are generally less populated.[3] The well-defined axial and equatorial positions on the chair conformer allow for precise stereochemical control of substituent placement. The introduction of a bulky N-sulfonyl group can influence the ring's conformational equilibrium.
Comparative Physicochemical Properties: A Data-Driven Analysis
The choice of heterocyclic ring has a direct and predictable impact on fundamental physicochemical properties such as basicity (pKa), lipophilicity (LogP), and solubility. These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Azetidine | Pyrrolidine | Piperidine | Rationale for Selection in Drug Design |
| pKa (Conjugate Acid) | ~11.29 | ~11.27 | ~11.22 | All three are strongly basic, with pyrrolidine being slightly more so. This high basicity can be crucial for forming salt bridges with acidic residues in a target protein but may also lead to high clearance and potential for hERG liability. The choice between them is often a subtle modulation of this property. |
| LogP (Octanol/Water) | ~0.25 | ~0.46 | ~0.84 | Piperidine is the most lipophilic, while azetidine is the most hydrophilic. This provides a valuable tool for fine-tuning a compound's lipophilicity to optimize solubility, cell permeability, and off-target interactions.[3] Replacing a piperidine with an azetidine is a common strategy to reduce lipophilicity and improve aqueous solubility. |
| Aqueous Solubility | Generally Highest | Intermediate | Generally Lowest | Directly influenced by lipophilicity. The more polar nature of the azetidine ring typically leads to improved aqueous solubility compared to the larger, more lipophilic piperidine ring. |
| Metabolic Stability | Often Increased | Variable | Prone to CYP-mediated oxidation | The strained azetidine ring can be more metabolically robust than the larger rings. Piperidines, in particular, are susceptible to oxidation at the carbons alpha to the nitrogen. Strategic substitution can mitigate this liability in all three systems. |
Note: The pKa and LogP values are for the parent, unsubstituted heterocycles and will be modulated by the attachment of a sulfonylamide group and other substituents.
Synthesis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides
The synthesis of N-sulfonylated saturated heterocycles is generally straightforward, most commonly involving the reaction of the parent heterocycle with a sulfonyl chloride in the presence of a base. The choice of base and solvent is crucial to ensure good yields and avoid side reactions.
General Synthetic Workflow
Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)pyrrolidine
This protocol provides a representative example for the synthesis of an N-sulfonylated heterocycle.
Materials:
-
Pyrrolidine (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add pyrrolidine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Causality: The reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing the sulfonyl chloride. Cooling to 0 °C helps to control the exothermicity of the reaction.
-
-
Addition of Reagents: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of a solution of benzenesulfonyl chloride in anhydrous DCM.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. Slow addition of the sulfonyl chloride prevents a rapid temperature increase and potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Reaction times can vary depending on the reactivity of the specific heterocycle and sulfonyl chloride. Monitoring ensures the reaction is complete before workup.
-
-
Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The aqueous washes remove excess triethylamine, unreacted starting materials, and salts, purifying the desired product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Causality: Drying the organic layer removes residual water. Column chromatography provides a high degree of purification.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparative ADME Profiling: Experimental Methodologies
A critical aspect of drug discovery is the early assessment of a compound's ADME properties. The following are standard, high-throughput assays that provide key insights into a compound's potential pharmacokinetic behavior.
Kinetic Solubility Assay
Objective: To determine the solubility of a compound in an aqueous buffer, which is a key predictor of oral absorption.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: Shake the plate for 1-2 hours at room temperature. Measure the turbidity of each well using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Lipophilicity (LogP/LogD) Determination by RP-HPLC
Objective: To measure the lipophilicity of a compound, which influences its permeability, solubility, and metabolic stability.
Protocol:
-
Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Analysis: Inject the standard and test compound solutions onto a reverse-phase HPLC column (e.g., C18). Elute with a gradient of acetonitrile in water.
-
Data Analysis: Plot the retention times of the standard compounds against their known LogP values to generate a calibration curve. Determine the LogP of the test compound by interpolating its retention time on the calibration curve.
Metabolic Stability: Liver Microsomal Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes in the liver, a primary determinant of in vivo clearance.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or from another species of interest) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the microsomal solution to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Discussion: Strategic Selection in Drug Design
The decision to use an azetidine, pyrrolidine, or piperidine sulfonylamide is a strategic one, driven by the specific challenges of a drug discovery project.
-
When to Choose Azetidine Sulfonylamides:
-
To Improve Solubility and Reduce Lipophilicity: The hydrophilic nature of the azetidine ring makes it an excellent choice for reducing the LogP of a lead compound, which can improve aqueous solubility and reduce off-target hydrophobic interactions.
-
To Enhance Metabolic Stability: The strained ring of azetidine can be less susceptible to CYP-mediated metabolism compared to the more flexible larger rings.
-
To Introduce Conformational Rigidity: When a specific, rigid conformation is required for high-affinity binding to a target, the planarity of the azetidine ring can be a significant advantage.
-
-
When to Choose Pyrrolidine Sulfonylamides:
-
To Balance Flexibility and Constraint: The pyrrolidine ring offers a middle ground between the rigidity of azetidine and the well-defined chair of piperidine. Its conformational flexibility can allow for an induced fit to the target's binding pocket.
-
To Explore 3D Space: The non-planar nature of the pyrrolidine ring allows for the projection of substituents into different vectors in three-dimensional space, which can be crucial for establishing key interactions with the target.[4]
-
As a Bioisostere for Other Rings: Pyrrolidine derivatives have been successfully used as bioisosteres for other five- and six-membered rings to modulate properties while maintaining biological activity.
-
-
When to Choose Piperidine Sulfonylamides:
-
For Well-Defined Stereochemistry: The stable chair conformation of the piperidine ring allows for the precise placement of substituents in either axial or equatorial positions, providing a high degree of stereochemical control.[3]
-
To Increase Lipophilicity: In cases where increased lipophilicity is desired to enhance membrane permeability, the piperidine ring is a suitable choice.
-
As a Proven Scaffold: Piperidine is a ubiquitous scaffold in approved drugs, and its behavior and potential liabilities are well-understood.[6]
-
Conclusion
The choice between azetidine, pyrrolidine, and piperidine sulfonylamides is a multifactorial decision that requires a deep understanding of the interplay between structure, conformation, and physicochemical properties. Azetidines offer a path to improved solubility and metabolic stability through their rigid and polar nature. Pyrrolidines provide a flexible scaffold for exploring diverse three-dimensional space. Piperidines, with their well-defined stereochemistry, offer a robust and predictable platform for drug design. By leveraging the unique characteristics of each of these privileged scaffolds, medicinal chemists can rationally design and optimize sulfonylamide-based drug candidates with improved efficacy and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for the systematic and comparative evaluation of these important building blocks in any drug discovery program.
References
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PubMed. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. [Link]
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PubMed. A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. [Link]
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NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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PubMed. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. [Link]
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PMC. Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. [Link]
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ResearchGate. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. [Link]
-
PubMed. The impact of aromatic ring count on compound developability: further insights by examining carbo. [Link]
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PubMed. Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. [Link]
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PubMed. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. [Link]
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ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
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ResearchGate. Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. [Link]
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RSC Publishing. Stereogenic and conformational properties of medium-ring benzo-fused N-heterocycle atropisomers. [Link]
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PubMed. Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. [Link]
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World Journal of Pharmaceutical Research. emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]
-
PubMed. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link]
-
ResearchGate. Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. [Link]
-
PubMed. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. [Link]
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MDPI. Iduronate Ring Puckering Effects on Preferred Glycosidic Linkage Conformations in Heparin/Heparan Sulfate and Dermatan Sulfate Disaccharides. [Link]
-
PMC. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]
-
RSC Publishing. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. [Link]
-
ACS Publications. A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. [Link]
-
ResearchGate. Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. [Link]
-
PubMed. Chair-boat form transformation of piperazine-containing ligand toward the preparation of dirhenium metallacycles. [Link]
-
ResearchGate. Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. [Link]
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A Comparative Guide to Allosteric Binding Sites and Ligands of G Protein-Coupled Receptors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of allosteric binding sites on G protein-coupled receptors (GPCRs) and the ligands that target them. Moving beyond a simplistic overview, this document delves into the structural diversity of these sites, the functional consequences of ligand binding, and the experimental methodologies crucial for their characterization. The content herein is grounded in field-proven insights and supported by authoritative scientific literature to ensure technical accuracy and practical relevance.
Introduction: The Allosteric Advantage in GPCR Drug Discovery
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2] Traditionally, drug discovery efforts have focused on the orthosteric site , the binding pocket for the endogenous agonist.[3][4] However, these sites are often highly conserved across receptor subtypes, leading to challenges in achieving drug selectivity and consequent off-target effects.[3][5]
Allosteric modulation presents a paradigm shift in GPCR pharmacology.[6][7] Allosteric sites are topographically distinct from the orthosteric site, and ligands that bind to them, known as allosteric modulators, do not directly compete with the endogenous agonist.[8][9] Instead, they induce conformational changes in the receptor that modulate the binding and/or efficacy of the orthosteric ligand.[1][8] This indirect mechanism offers several key advantages:
-
Enhanced Subtype Selectivity: Allosteric sites are generally less conserved than orthosteric sites, enabling the design of highly selective drugs with fewer side effects.[3][10]
-
Saturability of Effect: The modulatory effect of an allosteric ligand is dependent on the presence of the orthosteric agonist, leading to a "ceiling" effect that can reduce the risk of overdose.[5]
-
Fine-Tuning of Physiological Signaling: Allosteric modulators can potentiate or inhibit the endogenous signaling pathway without completely disrupting the natural temporal and spatial patterns of receptor activation.[5]
-
Novel Therapeutic Opportunities: Allosteric modulation opens up new avenues for targeting GPCRs that have been challenging to drug via the orthosteric site, such as those with large peptide or protein ligands.[4]
This guide will explore the diverse landscape of allosteric GPCR binding sites, the ligands that interact with them, and the experimental and computational tools used to unravel their complexities.
I. A Comparative Analysis of Allosteric Binding Sites Across GPCR Classes
The structural diversity of GPCRs is mirrored in the variety of their allosteric binding sites. Recent advances in structural biology, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed a multitude of these sites across different GPCR classes.[8][11] We can broadly categorize these sites based on their location relative to the transmembrane (TM) helices.
A. Class A (Rhodopsin-like) GPCRs
Class A is the largest and most studied family of GPCRs. Their allosteric sites are found in several locations:
-
Extracellular Vestibule: Located at the outer surface of the receptor, above the orthosteric pocket. This site is often targeted by small molecules that can modulate agonist binding. A notable example is the M2 muscarinic acetylcholine receptor, where the positive allosteric modulator (PAM) LY2119620 binds.[1][6]
-
Intra-helical (within the TM bundle): These sites are located within the seven-transmembrane helical bundle, often partially overlapping with the orthosteric site. The sodium ion binding site, a highly conserved pocket among class A GPCRs, is a well-characterized example of an intra-helical allosteric site.[6]
-
Extra-helical (lipid-facing): Found on the outer surface of the TM bundle, at the interface with the lipid membrane. These sites are often targeted by lipid-like molecules and can be more challenging to identify.[6]
-
Intracellular Loops and C-terminus: Located on the intracellular side of the receptor, these sites can modulate G protein coupling and arrestin recruitment.[6]
B. Class B (Secretin-like) GPCRs
Class B GPCRs are characterized by a large extracellular domain (ECD) that plays a crucial role in binding peptide hormones. Allosteric sites in this class have been identified in:
-
Transmembrane Domain: Small molecule modulators have been found to bind within the TM bundle, influencing the conformation of the receptor and its interaction with peptide agonists. For instance, non-peptide antagonists of the corticotropin-releasing factor 1 (CRF1) receptor bind within the TM domain.[12] Allosteric enhancers of the glucagon-like peptide-1 (GLP-1) receptor also target this region.[12][13]
-
Extracellular Domain Interface: The interface between the ECD and the TM domain can also harbor allosteric sites.
C. Class C (Metabotropic Glutamate) GPCRs
Class C GPCRs function as obligate dimers and possess a large, Venus flytrap-like ECD that binds the endogenous agonist. Allosteric sites are primarily located in:
-
Seven-Transmembrane Domain: This is the most common location for allosteric modulators of Class C GPCRs. Both PAMs and negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs) and the calcium-sensing receptor (CaSR) bind within the TM bundle of one or both protomers.[2][14][15] For example, the FDA-approved drug Cinacalcet, a PAM of the CaSR, binds within the 7TM domain.[15]
Table 1: Comparative Overview of Allosteric Binding Site Locations in GPCRs
| GPCR Class | Predominant Allosteric Site Locations | Representative Examples |
| Class A | Extracellular Vestibule, Intra-helical, Extra-helical, Intracellular Loops | M2 Muscarinic Receptor, Chemokine Receptors (CCR5, CCR2)[6] |
| Class B | Transmembrane Domain, ECD-TM Interface | Glucagon-like peptide-1 Receptor (GLP-1R), Corticotropin-releasing factor 1 Receptor (CRF1R)[12][13] |
| Class C | Seven-Transmembrane Domain (often at the dimer interface) | Metabotropic Glutamate Receptors (mGluRs), Calcium-Sensing Receptor (CaSR)[2][15] |
II. The Ligands: A Spectrum of Allosteric Modulation
Allosteric ligands are classified based on their effect on the orthosteric ligand's binding affinity and/or efficacy.[7]
-
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous agonist. They typically produce a leftward shift in the agonist's concentration-response curve.[4]
-
Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous agonist. They cause a rightward shift in the agonist's concentration-response curve.[4]
-
Silent Allosteric Modulators (SAMs) or Neutral Allosteric Ligands (NALs): Bind to an allosteric site but have no effect on the orthosteric ligand's binding or efficacy on their own. They can, however, competitively block the binding of other allosteric modulators.
-
Ago-PAMs: These ligands act as both allosteric agonists (activating the receptor in the absence of the orthosteric ligand) and PAMs (enhancing the effect of the orthosteric ligand).[1]
Biased Allosterism: A New Frontier
A particularly exciting area of research is biased allosterism .[10][16] Biased allosteric modulators (BAMs) selectively modulate a subset of a receptor's signaling pathways.[10] For example, a BAM might enhance G protein-mediated signaling while having no effect on or even inhibiting β-arrestin recruitment.[16][17] This pathway-specific modulation holds immense therapeutic potential for developing drugs with greater efficacy and fewer side effects.[10] A notable example is SBI-553, a biased allosteric modulator of the neurotensin receptor 1 (NTSR1), which preferentially promotes β-arrestin signaling.[1][16]
III. Experimental Methodologies for Characterizing Allosteric Interactions
A robust and multi-faceted experimental approach is essential for the discovery and characterization of allosteric modulators.
A. Radioligand Binding Assays
Radioligand binding assays are a cornerstone for studying allosteric interactions, allowing for the direct measurement of a modulator's effect on orthosteric ligand binding.[8][18][19]
Step-by-Step Protocol for an Equilibrium Competition Binding Assay to Identify Allosteric Modulators:
-
Preparation of Cell Membranes: Prepare membranes from cells expressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled orthosteric ligand (e.g., ³H-agonist or ³H-antagonist).
-
Addition of Competitor: Add increasing concentrations of the unlabeled test compound (potential allosteric modulator).
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. A competitive inhibitor will produce a complete displacement curve, while an allosteric modulator will often result in an incomplete displacement or a biphasic curve, indicating a change in the radioligand's affinity. The data can be fitted to the allosteric ternary complex model to determine the modulator's affinity (Kb) and the cooperativity factor (α).[3]
Causality Behind Experimental Choices: The use of a fixed, low concentration of radioligand allows for sensitive detection of changes in its binding affinity induced by the allosteric modulator. The filtration step is critical for rapidly separating bound from free ligand to prevent dissociation during the washing process.
B. Functional Assays
Functional assays are crucial for determining the effect of allosteric modulators on receptor signaling.
For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) levels is a common functional readout.[20][21]
Step-by-Step Protocol for a HTRF-based cAMP Assay:
-
Cell Culture: Plate cells expressing the GPCR of interest in a 384-well plate and incubate overnight.
-
Compound Addition: Add increasing concentrations of the test compound (potential allosteric modulator) to the cells.
-
Agonist Stimulation: Add a fixed concentration of the orthosteric agonist (typically the EC₂₀ or EC₅₀ concentration) to stimulate the receptor. For Gi-coupled receptors, co-stimulation with forskolin is required to induce a measurable cAMP level.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: A PAM will increase the agonist-induced cAMP response, while a NAM will decrease it. The data can be used to determine the modulator's potency (EC₅₀) and efficacy.
Causality Behind Experimental Choices: HTRF (Homogeneous Time-Resolved Fluorescence) is a robust, high-throughput assay format that minimizes background fluorescence and is less prone to interference from colored compounds.[20]
For Gq-coupled GPCRs, which signal through the release of intracellular calcium, calcium flux assays are the preferred functional readout.[3][9][22]
Step-by-Step Protocol for a Fluorescent Calcium Flux Assay:
-
Cell Preparation: Seed cells expressing the Gq-coupled GPCR in a black-walled, clear-bottom 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid to prevent dye extrusion.[9]
-
Compound Incubation: Add the test allosteric modulator at various concentrations.
-
Agonist Addition and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FDSS) and inject a sub-maximal concentration of the orthosteric agonist.[9] Record the fluorescence intensity over time.
-
Data Analysis: A PAM will potentiate the agonist-induced calcium transient, while a NAM will inhibit it.
Causality Behind Experimental Choices: The use of a kinetic plate reader allows for the real-time monitoring of the rapid changes in intracellular calcium concentration upon receptor activation.
BRET and FRET are powerful techniques for studying protein-protein interactions and conformational changes in real-time in living cells.[5][18][23] They are particularly useful for investigating the effects of allosteric modulators on G protein coupling, β-arrestin recruitment, and receptor dimerization.[9][24]
Step-by-Step Protocol for a BRET Assay to Measure β-arrestin Recruitment:
-
Construct Generation: Create fusion constructs of the GPCR with a Renilla luciferase (Rluc) donor and β-arrestin with a yellow fluorescent protein (YFP) acceptor.
-
Cell Transfection: Co-transfect cells with the GPCR-Rluc and β-arrestin-YFP constructs.
-
Assay Procedure:
-
Plate the transfected cells in a white 96-well plate.
-
Add the test allosteric modulator.
-
Add the orthosteric agonist to stimulate the receptor.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
-
Signal Detection: Immediately measure the light emission at the donor (e.g., 480 nm) and acceptor (e.g., 530 nm) wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. A PAM will enhance the agonist-induced BRET signal, while a NAM will reduce it.[8][9]
Causality Behind Experimental Choices: BRET relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm). This makes it an ideal method for monitoring the dynamic association of proteins within a cell.[18]
Table 2: Comparison of Experimental Assays for Characterizing Allosteric Modulators
| Assay | Principle | Information Obtained | Advantages | Disadvantages |
| Radioligand Binding | Measures direct binding of a radiolabeled ligand. | Affinity (Kb), Cooperativity (α) | Direct measurement of binding, quantitative. | Requires radiolabeled ligands, low throughput. |
| cAMP Assays | Measures changes in intracellular cAMP. | Functional potency (EC₅₀), Efficacy | High throughput, sensitive. | Indirect measure of receptor activity. |
| Calcium Flux Assays | Measures changes in intracellular calcium. | Functional potency (EC₅₀), Efficacy | High throughput, real-time kinetics. | Limited to Gq-coupled GPCRs. |
| BRET/FRET Assays | Measures protein proximity via energy transfer. | Real-time protein-protein interactions, conformational changes. | Live-cell measurements, dynamic information. | Requires genetically encoded tags, potential for steric hindrance. |
IV. Computational Approaches in Allosteric Drug Discovery
Computational methods are becoming increasingly indispensable for the identification of allosteric binding sites and the design of novel allosteric modulators.[6][20][25]
Workflow for In Silico Prediction of Allosteric Binding Sites:
-
Receptor Structure Preparation: Obtain a high-resolution 3D structure of the target GPCR (from PDB or homology modeling).
-
Pocket Detection: Utilize computational tools like SiteMap, FTMap, or BioGPS to identify potential binding cavities on the receptor surface, distinct from the orthosteric site.[3][25] These tools use geometric and energetic criteria to predict "druggable" pockets.
-
Druggability Assessment: Evaluate the identified pockets for their potential to bind small molecules based on properties such as size, shape, and hydrophobicity.
-
Virtual Screening: Dock a library of small molecules into the predicted allosteric sites to identify potential hits.
-
Molecular Dynamics (MD) Simulations: Perform MD simulations to study the dynamic behavior of the receptor in the presence of a potential allosteric modulator and to predict how its binding might affect the receptor's conformation and interaction with signaling partners.
Causality Behind Experimental Choices: This multi-step computational workflow allows for a systematic and rational approach to identifying and targeting novel allosteric sites, thereby accelerating the drug discovery process.
V. Visualizing Allosteric Modulation and Experimental Workflows
A. GPCR Signaling and Allosteric Modulation
Caption: Allosteric modulation of GPCR signaling.
B. Experimental Workflow for Allosteric Modulator Characterization
Caption: Workflow for allosteric modulator discovery.
VI. Conclusion
The study of allosteric modulation of GPCRs is a rapidly evolving field with profound implications for drug discovery. By targeting less conserved allosteric sites, it is possible to develop highly selective and safer therapeutics that fine-tune physiological signaling. A comprehensive understanding of the structural diversity of these sites, the spectrum of allosteric modulation, and the application of a multi-faceted experimental and computational toolkit are essential for unlocking the full potential of this exciting area of pharmacology. This guide has provided a framework for navigating this complex landscape, empowering researchers to advance the development of the next generation of GPCR-targeted drugs.
VII. References
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Unmasking allosteric-binding sites: novel targets for GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]
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Screening for positive allosteric modulators of a GPCR with a three-addition Ca2+-flux protocol. SLAS Discovery. [Link]
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Equation: Allosteric EC50 shift. GraphPad Prism 10 Curve Fitting Guide. [Link]
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Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. [Link]
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A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. [Link]
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Advancing GPCR Drug Discovery through Allosteric Modulation. GEN. [Link]
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Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. ACS Publications. [Link]
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High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]
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Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
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Allosteric Modulators of GPCRs - Drug Discovery Education. YouTube. [Link]
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Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. [Link]
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Allosteric modulation of G protein-coupled receptor signaling. Frontiers. [Link]
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Structural basis for allosteric modulation of class B GPCRs. PNAS. [Link]
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Allosteric Modulators of Class B G-Protein-Coupled Receptors. Current Molecular Pharmacology. [Link]
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Allosteric ligands control the activation of a class C GPCR heterodimer by acting at the transmembrane interface. eLife. [Link]
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Biased Allosteric Modulation in GPCR Drug Discovery. SpringerLink. [Link]
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Structural Perspectives on Biased Allostery of GPCR Signaling. ResearchGate. [Link]
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Emerging Computational Methods for the Rational Discovery of Allosteric Drugs. ACS Chemical Reviews. [Link]
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Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry. [Link]
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Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. YouTube. [Link]
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Allosteric modulation of G protein-coupled receptor signaling. National Center for Biotechnology Information. [Link]
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Biased Signalling: From Simple Switches to Allosteric Microprocessors. Molecular Pharmacology. [Link]
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Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. National Center for Biotechnology Information. [Link]
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Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization. PLOS ONE. [Link]
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Triple Labeling Resolves a GPCR Intermediate State by Using Three-Color Single Molecule FRET. Journal of the American Chemical Society. [Link]
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Structural basis for allosteric modulation of class B GPCRs. National Center for Biotechnology Information. [Link]
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Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. Nature Communications. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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A pan-positive allosteric modulator that mediates sustainable GPCR activation. bioRxiv. [Link]
-
Structure of a class C GPCR metabotropic glutamate receptor 1 bound to an allosteric modulator. National Center for Biotechnology Information. [Link]
-
BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. National Center for Biotechnology Information. [Link]
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A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer. National Center for Biotechnology Information. [Link]
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GPCR Radioligand Binding. Eurofins Discovery. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
